Fluo-3
説明
特性
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluo-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUO-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Intracellular Calcium Imaging with Fluo-3 AM Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of Fluo-3 acetoxymethyl (AM) ester for intracellular calcium imaging. This compound AM is a widely utilized fluorescent indicator essential for studying calcium signaling in various cellular contexts, including drug discovery and fundamental research.
Core Principles of this compound AM Ester
This compound AM is a cell-permeant derivative of the calcium indicator this compound.[1][2][3][4] Its utility in live-cell imaging stems from a two-stage mechanism. Initially, the hydrophobic AM ester group facilitates the passive diffusion of the molecule across the plasma membrane into the cell's cytoplasm.[2][5][6][7] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, this compound.[1][5][7][8] This active form is a calcium chelator that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).[1][5][7][8][9]
This compound is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the intracellular calcium concentration, but it does not exhibit a spectral shift upon calcium binding.[1][10] It is well-suited for use with confocal microscopy and flow cytometry due to its excitation maximum being compatible with the 488 nm argon-ion laser line.[1][6][7] While this compound is essentially non-fluorescent in the absence of calcium, its fluorescence increases by at least 40-fold upon calcium binding.[1][10]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. It is important to note that some of these parameters, particularly the dissociation constant (Kd), can be influenced by the intracellular environment.[1][10]
| Property | Value | Notes |
| Excitation Wavelength (Max) | 506 nm[1][6][11] | Compatible with 488 nm laser lines.[1][6][7] |
| Emission Wavelength (Max) | 526 nm[1][6][11] | |
| Dissociation Constant (Kd) for Ca²⁺ | ~390-450 nM[1][10][12] | This value can be affected by factors such as pH, temperature, and protein binding within the cell.[1][10] One study in intact cardiomyocytes estimated the intracellular Kd to be around 898 nM.[13] |
| Fluorescence Enhancement | >40-fold[1][10] | Increase in fluorescence intensity upon saturation with Ca²⁺. |
| Quantum Yield (at saturating Ca²⁺) | ~0.14-0.18[12][14] | |
| Molecular Weight (this compound AM) | 1129.9 g/mol [1][6] |
Intracellular Calcium Signaling Pathway
Intracellular calcium is a crucial second messenger that regulates a multitude of cellular processes, including gene expression, muscle contraction, and neurotransmitter release.[15] this compound AM is instrumental in visualizing the dynamics of these signaling pathways. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[16][17] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[15][18][19] This transient increase in intracellular calcium can be detected by this compound.
Experimental Protocols
The following is a generalized protocol for loading cells with this compound AM. Optimization of dye concentration, loading time, and temperature is often necessary for different cell types and experimental conditions.[2]
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS, or Krebs-Ringer-HEPES-glucose buffer)
-
Probenecid (B1678239) (optional)
Protocol:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
For a final loading concentration of 1-5 µM, dilute the this compound AM stock solution into the desired buffered physiological medium.[2]
-
To aid in the dispersion of the nonpolar this compound AM in the aqueous loading medium, Pluronic® F-127 can be added.[2] A common method is to mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading medium, resulting in a final Pluronic® F-127 concentration of about 0.02%.[2]
-
(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid can be added to the cell medium at a concentration of 1-2.5 mM.[2][20]
-
-
Cell Loading:
-
Wash the cells once with the buffered physiological medium.
-
Add the this compound AM working solution to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[2] Incubation at 37°C may promote dye compartmentalization into organelles, so for measuring cytoplasmic calcium, incubation at room temperature is often recommended.[1]
-
-
Washing and De-esterification:
-
Imaging:
Experimental Workflow
The following diagram illustrates the general workflow for a calcium imaging experiment using this compound AM.
Considerations and Limitations
-
Ratiometric Measurements: Unlike indicators such as Fura-2 and Indo-1, this compound does not undergo a wavelength shift upon binding calcium.[1] This means that ratiometric measurements, which can correct for variations in dye concentration and cell thickness, are not possible with this compound alone.[1]
-
Calibration: For accurate quantification of intracellular calcium concentrations, in situ calibration is necessary.[1][10] This often involves treating the cells with ionophores in solutions of known calcium concentrations to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.[1]
-
Compartmentalization: AM esters can sometimes be sequestered into intracellular organelles like mitochondria.[1] Lowering the incubation temperature during loading can help to minimize this effect.[1][2]
-
Phototoxicity: As with any fluorescent dye, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is advisable to use the lowest possible dye concentration and excitation intensity that provide an adequate signal-to-noise ratio.[2]
By understanding the fundamental principles, adhering to optimized protocols, and being mindful of the potential limitations, researchers can effectively employ this compound AM to gain valuable insights into the complex and dynamic world of intracellular calcium signaling.
References
- 1. biotium.com [biotium.com]
- 2. abpbio.com [abpbio.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. This compound AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 10. biotium.com [biotium.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. This compound, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 15. cusabio.com [cusabio.com]
- 16. Calcium signaling - Wikipedia [en.wikipedia.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. mdpi.com [mdpi.com]
- 19. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound | AAT Bioquest [aatbio.com]
spectral properties of Fluo-3 for microscopy
An In-Depth Technical Guide to the Spectral Properties of Fluo-3 for Microscopy
Introduction
This compound is a fluorescent indicator widely used to measure intracellular calcium (Ca²⁺) concentrations in living cells.[1] Developed by Roger Y. Tsien and colleagues, it has become an invaluable tool in various applications, including flow cytometry, confocal laser scanning microscopy, and high-throughput screening.[1][2][3][4][5] this compound is particularly noted for its compatibility with the 488 nm argon-ion laser line for excitation and its substantial increase in fluorescence intensity upon binding to Ca²⁺.[1][3][4][5][6] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.
Core Spectral and Chemical Properties
This compound is essentially non-fluorescent in its Ca²⁺-free state.[1][6][7] Upon binding to calcium ions, its fluorescence intensity can increase by more than 100-fold.[3][4][5][7] Unlike ratiometric indicators like Fura-2 and Indo-1, this compound's excitation and emission maxima do not shift significantly with Ca²⁺ binding.[6] This makes it a single-wavelength indicator.[7] Its relatively weaker affinity for Ca²⁺ compared to Fura-2 makes it more suitable for measuring high transient Ca²⁺ concentrations.[6]
| Property | Value | Notes |
| Excitation Maximum (Ex max) | ~506 nm | Compatible with 488 nm argon-ion laser sources.[6][8][9][10] |
| Emission Maximum (Em max) | ~526 nm | Detectable with standard FITC filter sets.[1][6][7][10] |
| Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ | At 506 nm after hydrolysis.[10][11] |
| Quantum Yield (QY) | ~0.15 | At saturating Ca²⁺ levels.[7] |
| Dissociation Constant (Kd) | ~390-450 nM | This value can be affected by cellular factors like pH, temperature, and protein concentrations.[6][7][10] |
| Fluorescence Enhancement | >100-fold | Upon saturation with Ca²⁺.[3][4][5][9] |
Experimental Protocols
Accurate measurement of intracellular Ca²⁺ using this compound requires proper cell loading and calibration. The most common method for introducing this compound into cells is through its membrane-permeant acetoxymethyl (AM) ester form, this compound AM.[1]
Protocol 1: Cell Loading with this compound AM
This protocol describes a general procedure for loading adherent or suspension cells with this compound AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid (B1678239) (optional)
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose (KRH-glc) buffer)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
For a final concentration of 1-5 µM this compound AM, dilute the stock solution into the buffered physiological medium.
-
To aid in the dispersion of the nonpolar this compound AM, an equal volume of 20% Pluronic® F-127 can be mixed with the this compound AM stock solution before dilution into the loading medium.[2] This results in a final Pluronic® F-127 concentration of about 0.02-0.04%.[2][12]
-
(Optional) To reduce the leakage of the de-esterified dye from the cells, the organic anion-transport inhibitor probenecid can be added to the loading and post-incubation medium at a final concentration of 1-2.5 mM.[2][7]
-
-
Cell Incubation:
-
Replace the cell culture medium with the prepared loading solution.
-
Incubate the cells for 15-60 minutes.[2] Incubation at room temperature is often recommended to reduce dye compartmentalization into organelles, whereas incubation at 37°C may promote it.[6][7] The optimal time and temperature should be determined empirically.[2]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with indicator-free buffer to remove any extracellular dye.[6][9]
-
Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cell.[1][2][9]
-
Protocol 2: In Vitro Calibration of this compound
This protocol is used to determine the dissociation constant (Kd) of this compound under specific experimental conditions (e.g., buffer composition, pH, temperature), allowing for the conversion of fluorescence intensity to Ca²⁺ concentration.
Materials:
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)[9]
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)[9]
-
Salt form of this compound (e.g., pentapotassium salt)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Calcium Buffers: Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios.[9]
-
Add Indicator: Add a constant amount of the this compound salt to each calibration buffer.
-
Measure Fluorescence:
-
Measure the fluorescence intensity (F) for each calcium concentration.[9]
-
Determine the minimum fluorescence (Fmin) by measuring the fluorescence of the dye in the calcium-free buffer.[9]
-
Determine the maximum fluorescence (Fmax) by measuring the fluorescence of the dye in the calcium-saturating buffer.[9]
-
-
Calculate Ca²⁺ Concentration: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)][6]
Visualizations
Signaling Pathway: GPCR-Mediated Calcium Release
Caption: A typical GPCR signaling pathway leading to intracellular Ca²⁺ release.
Experimental Workflow: this compound AM Microscopy
Caption: Experimental workflow for intracellular calcium imaging using this compound AM.
Mechanism: this compound AM Activation
Caption: Mechanism of this compound AM loading and activation within a cell.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound Calcium Indicator | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. This compound, pentapotassium salt | AAT Bioquest [aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
Understanding Intracellular Calcium Dynamics with Fluo-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fluo-3, a widely used fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i). It covers the fundamental properties of this compound, detailed experimental protocols, and its application in studying calcium signaling pathways, offering a comprehensive resource for researchers in life sciences and drug discovery.
Introduction to this compound
This compound is a visible light-excitable fluorescent dye developed by Roger Y. Tsien and his colleagues that has become a cornerstone in the study of intracellular calcium signaling.[1][2][3] It is valued for its significant fluorescence intensity increase—typically over 100-fold—upon binding to Ca²⁺.[1][2] This property allows for the sensitive detection of changes in [Ca²⁺]i in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening (HTS).[1][2][4]
This compound is essentially non-fluorescent in its calcium-free state.[1][3][5] When excited by light, typically from a 488 nm argon-ion laser, its fluorescence emission at approximately 526 nm dramatically increases as it binds to free calcium ions within the cell.[1][3][5][6] Unlike ratiometric indicators like Fura-2, this compound's excitation and emission spectra do not shift upon Ca²⁺ binding, which simplifies data acquisition but requires careful control of experimental conditions to ensure accurate measurements.[2][5]
For cellular studies, this compound is most commonly used as its acetoxymethyl (AM) ester derivative, this compound AM.[1][3] The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant this compound in the cytoplasm where it can respond to changes in calcium concentration.[1][3][7]
Quantitative and Spectroscopic Properties of this compound
The utility of this compound as a calcium indicator is defined by its specific chemical and physical properties. These parameters are crucial for designing experiments and interpreting fluorescence data accurately.
| Property | Value | Notes |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | Compatible with 488 nm argon-ion laser lines.[1][5][6][8] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | Detected using standard FITC filter sets.[1][3][5][6] |
| Dissociation Constant (K_d) for Ca²⁺ | ~390 nM | This relatively low affinity is suitable for measuring transient, high-concentration calcium spikes.[1][2][4][9][10] |
| Fluorescence Enhancement | >100-fold | A large dynamic range provides excellent signal-to-noise ratio.[1][2] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.18 | Represents the efficiency of converting absorbed light into emitted fluorescence.[1][2][4][10][11] |
| Molecular Weight (this compound AM) | 1129.85 g/mol | [6][12] |
| Molecular Weight (this compound K⁺ Salt) | 960 g/mol | [13] |
Calcium Signaling Pathways
Intracellular calcium is a universal second messenger that regulates a vast array of cellular processes, including gene expression, muscle contraction, neurotransmitter release, and apoptosis.[14][15] Cells maintain a very low resting concentration of cytoplasmic Ca²⁺ (~100 nM) compared to the extracellular environment.[16] Cellular signals, such as hormones or neurotransmitters, can trigger a rapid and transient increase in intracellular Ca²⁺, primarily through two main mechanisms: influx from the extracellular space or release from internal stores like the endoplasmic reticulum (ER).[14][16][17]
A predominant pathway for releasing stored calcium involves G-protein coupled receptors (GPCRs) and the activation of Phospholipase C (PLC).
As depicted, ligand binding to a GPCR activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][16][18] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the ER membrane, triggering the opening of calcium channels and the release of stored Ca²⁺ into the cytosol.[14][15] This surge in [Ca²⁺]i is what this compound measures.
Experimental Protocols
Accurate measurement of intracellular calcium with this compound requires careful attention to the loading procedure and imaging conditions.
Cell Loading with this compound AM
This protocol provides a general guideline for loading adherent or suspension cells with this compound AM. Optimization of dye concentration, loading time, and temperature is often necessary for specific cell types.
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Protocol:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[5][12] Store this solution in small aliquots, protected from light and moisture at -20°C.[5]
-
Loading Solution Preparation:
-
For a final loading concentration of 4-5 µM, dilute the this compound AM stock solution into a physiological buffer (e.g., HBSS).[19][20][21]
-
To aid in dispersing the dye in the aqueous buffer, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer.[12][20] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[12][21]
-
(Optional) To reduce the leakage of de-esterified this compound from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[10][12]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[12][19] Note: Incubation at 37°C may increase dye compartmentalization into organelles, so room temperature is often preferred for cytosolic measurements.[5]
-
-
Washing and De-esterification:
-
Measurement: The cells are now ready for fluorescence measurement. Proceed with imaging or analysis on a fluorescence microscope, plate reader, or flow cytometer with excitation set near 488 nm and emission collection near 525 nm.[19][20]
Data Presentation and Analysis
The primary data from a this compound experiment is a time course of fluorescence intensity. A common way to present this data is as a change in fluorescence relative to the baseline.
-
Baseline Fluorescence (F_min or F₀): The fluorescence intensity of the indicator in resting cells before stimulation.
-
Maximum Fluorescence (F_max): The fluorescence intensity after stimulation, representing the peak calcium concentration.
-
Data Normalization: Results are often expressed as a ratio (F/F₀) or as the change in fluorescence over baseline (ΔF/F₀ = (F - F₀)/F₀) to account for variations in dye loading between cells.
The concentration of free intracellular Ca²⁺ can be calculated using the following equation:
[Ca²⁺] = K_d * (F - F_min) / (F_max - F)
Where:
-
K_d is the dissociation constant of this compound for Ca²⁺ (~390 nM).[1]
-
F is the experimental fluorescence intensity.
-
F_min is the fluorescence in the absence of calcium (determined using a calcium chelator like EGTA).[5]
-
F_max is the fluorescence at saturating calcium levels (determined using a calcium ionophore like A23187 or Ionomycin).[5]
Applications in Research and Drug Development
This compound has been instrumental in advancing our understanding of calcium's role in cell biology and has become a vital tool in pharmacology and drug discovery.
-
High-Throughput Screening (HTS): this compound is extensively used in HTS to screen compound libraries for activity against targets that modulate intracellular calcium, such as GPCRs and ion channels.[2][4][12] Its robust signal makes it ideal for automated, microplate-based assays.[12][23]
-
Confocal Microscopy: The dye's compatibility with the 488 nm laser line makes it perfect for confocal laser scanning microscopy, enabling the visualization of spatial and temporal calcium dynamics, such as calcium waves and sparks, within single cells.[1][2][3]
-
Flow Cytometry: this compound is used to analyze calcium mobilization in response to stimuli in heterogeneous cell populations on a single-cell basis.[1][2][6]
Advantages and Disadvantages of this compound
| Advantages | Disadvantages |
| Visible Light Excitation: Compatible with common 488 nm laser lines, reducing cellular autofluorescence and photodamage compared to UV-excitable dyes.[2][24] | Single Wavelength Indicator: Not suitable for ratiometric measurements, making it sensitive to variations in dye concentration, cell thickness, and photobleaching.[5][25] |
| Large Fluorescence Increase: A >100-fold increase in intensity upon Ca²⁺ binding provides high sensitivity and an excellent signal-to-noise ratio.[1][2] | Potential for Compartmentalization: The AM ester form can accumulate in organelles like mitochondria, which can interfere with cytosolic measurements.[5][10][12] |
| High Photon Yield: Produces a bright signal, enabling the detection of small, localized calcium events.[3] | Temperature and pH Sensitivity: this compound fluorescence can be affected by changes in temperature and pH.[1] |
| Well-Established: Extensively validated and cited in scientific literature for a wide range of cell types and applications.[1][2] | Dye Leakage: The de-esterified form can be extruded from some cell types by organic anion transporters, requiring the use of inhibitors like probenecid.[1][12] |
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. This compound AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound, pentapotassium salt | AAT Bioquest [aatbio.com]
- 12. abpbio.com [abpbio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. cusabio.com [cusabio.com]
- 15. news-medical.net [news-medical.net]
- 16. Calcium signaling - Wikipedia [en.wikipedia.org]
- 17. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. labs.pbrc.edu [labs.pbrc.edu]
- 20. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 23. ulab360.com [ulab360.com]
- 24. Comparing Ca2+-Sensitive Dyes this compound & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 25. benchchem.com [benchchem.com]
The Landmark Discovery of Fluo-3: A Technical Guide to Roger Tsien's Contribution to Calcium Imaging
This in-depth technical guide explores the seminal discovery and development of Fluo-3, a fluorescent indicator that revolutionized the study of intracellular calcium signaling. We delve into the pioneering work of Nobel laureate Roger Y. Tsien and his colleagues, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core principles, experimental applications, and lasting impact.
Introduction: The Quest for a Visible Light Calcium Indicator
Prior to the development of this compound, the measurement of intracellular calcium concentrations ([Ca²⁺]i) largely relied on UV-excitable fluorescent indicators like Fura-2 and Indo-1. While groundbreaking, these dyes presented challenges, including potential phototoxicity and the need for specialized UV microscopy equipment. Recognizing these limitations, Roger Tsien's laboratory embarked on a mission to create a new class of calcium indicators excitable by visible light, compatible with the widely available argon-ion lasers used in confocal microscopy and flow cytometry. This endeavor culminated in the synthesis of this compound in 1989, a molecule that would become one of the most widely used tools for cellular calcium research.[1][2][3][4][5][6]
This compound: Design, Mechanism, and Spectral Properties
This compound was ingeniously designed by coupling the calcium-binding motif of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) to a fluorescein-based chromophore.[3][6][7] This molecular architecture allows for a dramatic increase in fluorescence upon binding to Ca²⁺. In its free form, this compound is virtually non-fluorescent due to a process called photoinduced electron transfer (PeT) from the electron-rich BAPTA moiety to the excited fluorophore, which quenches its fluorescence.[7] The binding of a calcium ion to the BAPTA chelator inhibits this PeT process, resulting in a significant enhancement of fluorescence intensity.[7]
One of the key advantages of this compound is its spectral compatibility with standard fluorescein (B123965) (FITC) filter sets.[1][8] It is efficiently excited by the 488 nm line of an argon-ion laser, making it ideal for confocal microscopy.[1][8][9]
Table 1: Quantitative Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1][8] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [1][8] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][2][9][10] |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold | [1][2][4] |
| Quantum Yield (Ca²⁺-saturated) | ~0.15 - 0.18 | [1][2][4] |
| Extinction Coefficient (Ca²⁺-bound) | 86,000 M⁻¹cm⁻¹ at 506 nm | [11] |
Experimental Protocols: Measuring Intracellular Calcium with this compound AM
A major breakthrough in the application of this compound was the development of its acetoxymethyl (AM) ester form, this compound AM.[1][5][11][12] This membrane-permeant derivative allows for the passive loading of the indicator into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound in the cytoplasm.[1][5][13]
Below is a generalized protocol for loading cells with this compound AM and measuring intracellular calcium changes. Note that optimal conditions may vary depending on the cell type.
Reagent Preparation
-
This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[11][14][15]
-
Pluronic F-127 Stock Solution (Optional but Recommended): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar this compound AM in aqueous media.[11][12][14][15]
-
Loading Buffer: A buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer is typically used.[11][12]
-
Probenecid (B1678239) Stock Solution (Optional): Prepare a stock solution of probenecid (e.g., 100 mM in a suitable solvent). Probenecid can be used to inhibit organic anion transporters in the cell membrane, reducing the leakage of the de-esterified this compound from the cell.[1][15]
Cell Loading Procedure
-
Cell Preparation: Plate adherent cells on coverslips or in microplates suitable for fluorescence microscopy or plate reading. Suspension cells can be washed and resuspended in the loading buffer.
-
Prepare Loading Solution: Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM.[14][15]
-
(Optional) To aid in dye solubilization, first mix the aliquot of this compound AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting into the loading buffer. The final concentration of Pluronic F-127 is typically around 0.02%.[11][14][15]
-
(Optional) Add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit dye leakage.[15]
-
Incubation: Incubate the cells with the this compound AM loading solution for 15-60 minutes at room temperature or 37°C.[12][14][15] Incubation at 37°C may lead to compartmentalization of the dye in organelles, so room temperature incubation is often preferred for cytoplasmic measurements.[11]
-
Washing: Wash the cells several times with indicator-free medium (with probenecid, if used) to remove extracellular this compound AM.[11][12][14]
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the this compound AM by intracellular esterases.[14][15]
Fluorescence Measurement and Data Analysis
-
Excitation and Emission: Excite the loaded cells at ~488-506 nm and collect the emitted fluorescence at ~526 nm using a fluorescence microscope, confocal microscope, flow cytometer, or microplate reader.[1][12][16]
-
Data Acquisition: Record the fluorescence intensity over time. Establish a baseline fluorescence before applying a stimulus that is expected to alter intracellular calcium levels.
-
Data Interpretation: Changes in fluorescence intensity directly correlate with changes in intracellular calcium concentration. An increase in fluorescence indicates a rise in [Ca²⁺]i.
-
Calibration (Optional): While this compound is primarily used as a qualitative indicator of calcium changes, it is possible to perform a calibration at the end of an experiment to estimate [Ca²⁺]i. This typically involves permeabilizing the cells with an ionophore (e.g., ionomycin) in the presence of a calcium-free buffer (containing a chelator like EGTA) to obtain the minimum fluorescence (Fmin), followed by the addition of a saturating concentration of calcium to obtain the maximum fluorescence (Fmax). The intracellular calcium concentration can then be calculated using the following equation:
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
Where Kd is the dissociation constant of this compound for Ca²⁺ (~390 nM).[11]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the principles and procedures discussed, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Mechanism of this compound fluorescence.
Caption: Experimental workflow for this compound AM cell loading.
Caption: Gq-coupled GPCR signaling pathway visualized with this compound.
Conclusion: The Enduring Legacy of this compound
The discovery and development of this compound by Roger Tsien and his team marked a pivotal moment in cell biology. Its visible-light excitation properties, large fluorescence dynamic range, and the convenience of the AM ester loading method democratized the study of intracellular calcium signaling. This compound has been instrumental in countless studies, from fundamental research into cellular signaling pathways to high-throughput drug screening.[1][2][15] While newer generations of calcium indicators have since been developed, the foundational principles established with this compound continue to influence the design of novel fluorescent probes. The work of Roger Tsien in this area, for which he was a co-recipient of the 2008 Nobel Prize in Chemistry for his contributions to the discovery and development of the green fluorescent protein, has left an indelible mark on modern biological and biomedical research.[17][18][19]
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. biotium.com [biotium.com]
- 12. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound-AM Assay [protocols.io]
- 15. abpbio.com [abpbio.com]
- 16. This compound/AM measurements of intracellular [Ca2+]i [bio-protocol.org]
- 17. Roger Y. Tsien - Wikipedia [en.wikipedia.org]
- 18. aacr.org [aacr.org]
- 19. Roger Tsien Wins 2008 Nobel Prize in Chemistry | HHMI [hhmi.org]
Fluo-3: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Enhancement
For Researchers, Scientists, and Drug Development Professionals
Fluo-3 is a fluorescent indicator widely used for the quantification of intracellular calcium (Ca²⁺), a critical second messenger in a vast array of cellular signaling pathways. Its utility stems from a dramatic increase in fluorescence intensity upon binding to Ca²⁺, a property that allows for the sensitive detection of changes in intracellular calcium concentration. This technical guide provides an in-depth analysis of the quantum yield and fluorescence enhancement of this compound, complete with experimental protocols and visual representations of key cellular and experimental processes.
Core Properties of this compound
This compound is essentially non-fluorescent in its Ca²⁺-free form. However, upon chelation of Ca²⁺, its quantum yield and fluorescence intensity increase significantly. This "turn-on" characteristic provides a high-contrast signal for detecting calcium fluxes in living cells.[1][2] The dye is excitable by visible light, typically from a 488 nm argon-ion laser, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[1][3]
Quantitative Spectroscopic and Binding Properties
The key parameters defining the performance of this compound as a calcium indicator are summarized in the table below. These values are crucial for experimental design and data interpretation.
| Property | Value | References |
| Quantum Yield (Φ) (Ca²⁺-saturated) | ~0.14 - 0.15 | [4] |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | [3] |
| Excitation Maximum (Ex) | 506 nm | [2][5] |
| Emission Maximum (Em) | 526 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~325 - 390 nM | [2][4] |
Intracellular Calcium Signaling: The GPCR Pathway
A primary application of this compound is in the study of G-protein coupled receptor (GPCR) signaling. Many GPCRs, upon activation by a ligand, initiate a cascade of events that leads to the release of Ca²⁺ from intracellular stores, a process that can be effectively monitored using this compound. The Gq alpha subunit pathway is a canonical example of this process.
Caption: GPCR signaling cascade leading to intracellular calcium release.
Experimental Protocols
Accurate and reproducible measurements with this compound require careful attention to experimental detail. The following sections provide standardized protocols for cell loading and for the determination of quantum yield and fluorescence enhancement.
Protocol 1: Intracellular Loading of this compound AM
The acetoxymethyl (AM) ester form of this compound is membrane-permeant and is used to load the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of this compound in the cytoplasm.
Materials:
-
This compound AM (stored desiccated at -20°C, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare a this compound AM stock solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.
-
Prepare the loading solution:
-
For each experiment, dilute the this compound AM stock solution to a final concentration of 1-5 µM in HBSS.
-
To aid in the dispersion of the nonpolar this compound AM in the aqueous buffer, pre-mix the aliquot of the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in HBSS.[6] This results in a final Pluronic® F-127 concentration of approximately 0.02%.
-
If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[4]
-
-
Cell Loading:
-
Remove the culture medium from the adherent cells or pellet the suspension cells.
-
Add the this compound AM loading solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.[6]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm HBSS (with probenecid, if used).
-
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for the complete cleavage of the AM esters by intracellular esterases.[4]
-
Measurement: The cells are now ready for fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~526 nm.
Caption: Experimental workflow for loading cells with this compound AM.
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield of a fluorescent molecule is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The comparative method, which involves using a standard with a known quantum yield, is a common and reliable approach.
Materials:
-
This compound (salt form)
-
A fluorescent standard with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Appropriate buffer (e.g., a calcium-saturating buffer for this compound)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions: Prepare a series of five to six dilutions of both the this compound sample and the fluorescent standard in the appropriate buffer. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: For each dilution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence:
-
Using a fluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard at the same excitation wavelength.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the this compound sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Gradients: Determine the gradient (slope) of the straight line for both plots.
-
Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Protocol 3: Quantification of Fluorescence Enhancement
The fluorescence enhancement factor is the ratio of the fluorescence intensity of the Ca²⁺-saturated form to that of the Ca²⁺-free form.
Materials:
-
This compound (salt form)
-
Calcium-free buffer (e.g., containing 10 mM EGTA)
-
Calcium-saturating buffer (e.g., containing 10 mM CaCl₂)
-
Fluorometer
Procedure:
-
Prepare this compound solutions: Prepare two solutions of this compound at the same concentration (e.g., 1 µM), one in the calcium-free buffer (F_min) and one in the calcium-saturating buffer (F_max).
-
Measure Fluorescence:
-
In a fluorometer, measure the fluorescence intensity of the F_min solution at the emission maximum (~526 nm) using the optimal excitation wavelength (~506 nm).
-
Without changing any instrument settings, measure the fluorescence intensity of the F_max solution.
-
-
Calculate Fluorescence Enhancement: The fluorescence enhancement factor is calculated as:
Enhancement Factor = F_max / F_min
Summary and Conclusion
This compound remains a valuable tool for researchers studying intracellular calcium signaling. Its significant fluorescence enhancement upon calcium binding and its compatibility with standard instrumentation make it a robust choice for a variety of applications, from basic research to high-throughput drug screening. By understanding its core properties and adhering to standardized experimental protocols, researchers can obtain reliable and reproducible data to unravel the complexities of calcium's role in cellular function.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Calcium Indicator Fluo-3
Fluo-3 is a fluorescent indicator widely utilized for the quantification of intracellular calcium (Ca²⁺), a critical second messenger in a myriad of cellular processes. Developed by Roger Y. Tsien and colleagues, its introduction in 1989 has significantly advanced the study of calcium signaling dynamics in living cells.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) linked to a fluorescein-like fluorophore. Its structure is specifically engineered to exhibit a low basal fluorescence in the absence of calcium and a dramatic increase in fluorescence intensity upon binding to Ca²⁺.[1][4]
For cellular applications, this compound is most commonly used in its acetoxymethyl (AM) ester form, this compound AM.[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant this compound molecule, which is then trapped in the cytoplasm.[1][5][6] This mechanism ensures targeted delivery and retention of the indicator within the intracellular environment.
Chemical Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₆H₃₀Cl₂N₂O₁₃ | 769.54[7][8] |
| This compound AM | C₅₁H₅₀Cl₂N₂O₂₃ | 1129.85[9][10] |
Spectroscopic and Calcium Binding Properties
This compound is designed for use with visible light excitation sources, most notably the 488 nm argon-ion laser line commonly found in flow cytometers and confocal microscopes.[1][2][11] Unlike ratiometric indicators such as Fura-2 and Indo-1, this compound does not exhibit a significant shift in its excitation or emission wavelength upon calcium binding.[2][12] Instead, the fluorescence intensity at its emission maximum increases by approximately 100-fold or more.[2] In its calcium-free state, this compound is essentially non-fluorescent.[1][11]
Quantitative Spectroscopic and Binding Data:
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | 506 nm[2][9][11] | Ca²⁺-bound |
| Emission Maximum (λem) | 526 nm[2] | Ca²⁺-bound |
| Molar Extinction Coefficient (ε) | ~86,000-100,000 cm⁻¹M⁻¹[2][9][13] | At 506 nm, Ca²⁺-bound |
| Quantum Yield (Φ) | ~0.15[2] | Ca²⁺-bound |
| Dissociation Constant (Kd) | ~325-390 nM[2][3][9][11] | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 |
| Fluorescence Enhancement | >100-fold[2][14] | Upon Ca²⁺ saturation |
Note: The dissociation constant (Kd) can be influenced by cellular factors such as pH, temperature, ionic strength, and protein binding, necessitating in situ calibration for precise measurements.[15]
Mechanism of Intracellular Calcium Detection
The process of measuring intracellular calcium using this compound AM involves several key steps, from passive entry into the cell to the final fluorescence signal generation upon calcium binding.
Experimental Protocol: Cell Loading with this compound AM
This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization may be required for specific cell types and experimental conditions.
Reagents:
-
This compound AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) stock solution (optional, to reduce dye leakage)
Protocol:
-
Prepare Loading Solution:
-
Warm the this compound AM and Pluronic® F-127 solutions to room temperature.
-
For a final loading concentration of 4 µM, mix equal volumes of 1 mM this compound AM and 20% Pluronic F-127.[16]
-
Immediately dilute this mixture into pre-warmed HBSS to the desired final concentration (e.g., 1-5 µM).[10][16] If using, add probenecid at this stage (final concentration 1-2.5 mM).[10][11]
-
-
Cell Loading:
-
Culture cells on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).[16]
-
Remove the culture medium from the cells.
-
Add the this compound AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature in the dark.[10][16] Incubation at room temperature may reduce dye compartmentalization into organelles.[15]
-
-
Washing:
-
De-esterification:
-
Add fresh, pre-warmed buffer to the cells.
-
Incubate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the this compound AM.[16]
-
-
Imaging:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. This compound Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. N-(2-(2-(2-(Bis(carboxymethyl)amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)-N-(carboxymethyl)glycine | C36H30Cl2N2O13 | CID 104978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 10. abpbio.com [abpbio.com]
- 11. This compound | AAT Bioquest [aatbio.com]
- 12. This compound Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. This compound, pentapotassium salt | AAT Bioquest [aatbio.com]
- 14. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 15. biotium.com [biotium.com]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]
Fluo-3 Dissociation Constant (Kd) for Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation constant (Kd) of Fluo-3 for calcium (Ca²⁺), a critical parameter for the accurate measurement of intracellular calcium concentrations. Understanding the factors that influence the Kd of this compound is paramount for researchers and drug development professionals relying on this fluorescent indicator for applications in cell signaling, neuroscience, and high-throughput screening.
Core Concepts: The Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the affinity between a ligand (in this case, Ca²⁺) and a protein or a small molecule like this compound. It is the concentration of Ca²⁺ at which half of the this compound molecules are bound to calcium. A lower Kd value indicates a higher affinity of the indicator for calcium. For single-wavelength indicators like this compound, where fluorescence intensity increases upon binding to Ca²⁺, the relationship between fluorescence and calcium concentration can be described by the following equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺] is the free calcium concentration.
-
Kd is the dissociation constant.
-
F is the measured fluorescence intensity of the indicator at a given experimental calcium concentration.
-
Fmin is the fluorescence intensity in the absence of calcium.
-
Fmax is the fluorescence intensity at a saturating calcium concentration.
Quantitative Data: this compound Dissociation Constants
The reported Kd value for this compound can vary depending on the experimental conditions. It is crucial to consider these conditions when interpreting calcium measurements. The following table summarizes reported Kd values for this compound under different conditions.
| Kd Value (nM) | Experimental Conditions | Reference |
| ~390 | In vitro, 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA | [1][2][3][4][5] |
| 450 | In cell-free media | [6][7] |
| 558 ± 15 | In the cytosol of a permeabilized rabbit ventricular cardiomyocyte | [8] |
| 898 ± 64 | In intact rabbit ventricular cardiomyocytes after incubation with this compound AM | [8] |
Note: The Kd in a cellular environment is often different from that in a cell-free solution due to factors such as pH, protein binding, ionic strength, temperature, and viscosity[5][6][7][9]. Therefore, in situ calibration is often recommended for more accurate intracellular calcium measurements.
Experimental Protocols
Accurate determination of intracellular Ca²⁺ concentration using this compound requires proper cell loading and calibration. Below are generalized protocols for these key experimental steps.
This compound AM Loading Protocol for Adherent Cells
This protocol describes the loading of the acetoxymethyl (AM) ester form of this compound into live cells, where it is cleaved by intracellular esterases to the active, calcium-sensitive form.
-
Cell Preparation: Plate cells on a suitable culture dish (e.g., 96-well clear bottom black-walled plate) and culture overnight to allow for adherence[10].
-
Loading Solution Preparation:
-
Prepare a stock solution of this compound AM (e.g., 1-5 mM) in anhydrous DMSO[6].
-
For a working solution, dilute the this compound AM stock to a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Krebs-Ringer-HEPES-glucose buffer)[6][11].
-
To aid in solubilization and prevent aggregation, Pluronic® F-127 can be mixed with the this compound AM stock solution before dilution[6][11].
-
To inhibit the extrusion of the de-esterified this compound by organic anion transporters, probenecid (B1678239) (1-2.5 mM) can be added to the loading solution[1][12].
-
-
Cell Loading:
-
Washing:
-
Remove the loading solution and wash the cells several times with a buffer to remove extracellular this compound AM[6].
-
-
De-esterification:
-
Incubate the cells in buffer for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases[13].
-
-
Measurement:
In Situ Calibration of Intracellular this compound
To determine the Kd of this compound within the cellular environment, an in situ calibration is performed. This involves permeabilizing the cells to control the intracellular Ca²⁺ concentration with calibration buffers and measuring the corresponding fluorescence.
-
Cell Loading: Load cells with this compound AM as described above.
-
Permeabilization: Expose the loaded cells to a buffer containing a calcium ionophore (e.g., ionomycin (B1663694) or A-23187) to make the cell membrane permeable to Ca²⁺[7][12].
-
Determination of Fmax: Add a buffer with a saturating concentration of Ca²⁺ (e.g., >1 mM) to the permeabilized cells and measure the maximum fluorescence intensity (Fmax)[3].
-
Determination of Fmin: Chelate the Ca²⁺ by adding a buffer containing a high concentration of a calcium chelator like EGTA to the permeabilized cells and measure the minimum fluorescence intensity (Fmin).
-
Measurement at Intermediate [Ca²⁺]: Expose the permeabilized cells to a series of calibration buffers with known free Ca²⁺ concentrations and measure the fluorescence intensity (F) for each concentration.
-
Kd Calculation: Use the measured fluorescence values and the known Ca²⁺ concentrations to calculate the Kd using the equation mentioned in the "Core Concepts" section.
Visualizations
This compound Calcium Binding Equilibrium
The following diagram illustrates the equilibrium between the non-fluorescent this compound and the highly fluorescent this compound-Ca²⁺ complex.
Caption: Equilibrium between this compound and its calcium-bound state.
Generalized Experimental Workflow for Intracellular Calcium Measurement
This diagram outlines the key steps involved in measuring intracellular calcium using this compound AM.
Caption: Workflow for intracellular calcium measurement using this compound AM.
Cellular Mechanism of this compound AM
This diagram illustrates the process of this compound AM entering the cell and becoming activated to its calcium-sensitive form.
Caption: Cellular uptake and activation of this compound AM.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 3. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labs.pbrc.edu [labs.pbrc.edu]
- 11. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Measuring Calcium Concentration with Fluo-3
For researchers, scientists, and drug development professionals, accurately measuring intracellular calcium ([Ca2+]) is crucial for understanding a vast array of cellular processes. Fluo-3, a fluorescent indicator developed by Roger Y. Tsien, has been a cornerstone in these investigations for decades.[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to quantify intracellular calcium concentrations.
Core Principles of this compound
This compound is a visible light-excitable dye that exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[1][3] In its Ca2+-free form, this compound is essentially non-fluorescent. However, when it binds to calcium, its fluorescence can increase by approximately 100-fold.[3][4] This large dynamic range makes it highly effective for detecting transient changes in intracellular calcium, such as "calcium sparks".[1]
This compound is a single-wavelength indicator, meaning its excitation and emission maxima do not shift upon Ca2+ binding.[5] This characteristic simplifies experimental setups, as it can be used with standard fluorescein (B123965) (FITC) filter sets and is well-suited for excitation by the 488 nm argon-ion laser line commonly found in confocal microscopes and flow cytometers.[1][3][4]
To facilitate its entry into living cells, this compound is available as a membrane-permeant acetoxymethyl (AM) ester.[1][3] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant this compound free acid in the cytoplasm where it can bind to calcium.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, essential for experimental design and data interpretation.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ca2+-bound) | 506 nm | [3][5][7] |
| Emission Maximum (Ca2+-bound) | 526 nm | [3][5][8] |
| Dissociation Constant (Kd) for Ca2+ | ~390 nM (in vitro) | [3][4][9][10] |
| Quantum Yield (Ca2+-saturated) | ~0.15 | [3] |
| Fluorescence Intensity Increase | ~100-fold | [3][4] |
| Molar Extinction Coefficient (at 506 nm) | 86,000 M⁻¹cm⁻¹ | [5] |
| Molecular Weight (AM Ester) | 1129.9 g/mol | [5][8] |
Note: The in situ Kd of this compound within the cellular environment can be influenced by factors such as pH, temperature, ionic strength, and protein binding, and may differ from the in vitro value.[5][11] For precise measurements, in situ calibration is recommended.[12]
Experimental Protocols
Protocol 1: Loading Cells with this compound AM
This protocol provides a general guideline for loading this compound AM into adherent or suspension cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Krebs-Ringer-HEPES-glucose buffer)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
For a final loading concentration of 1-5 µM this compound AM, dilute the stock solution into the physiological buffer.
-
To facilitate solubilization, first mix the required volume of the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.[13]
-
If dye leakage is a concern, the organic anion transport inhibitor probenecid can be added to the loading and wash buffers at a final concentration of 1-2.5 mM.[13][15]
-
-
Cell Loading:
-
Wash cells once with the physiological buffer to remove culture medium.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[13] Note that incubation at 37°C may promote dye compartmentalization into organelles.[5] For cytoplasmic calcium measurements, incubation at room temperature is often preferred.[5]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh physiological buffer to remove extracellular dye.[15]
-
Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the this compound AM by intracellular esterases.[15]
-
-
Measurement:
-
Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.
-
Protocol 2: In Vitro Calibration of this compound for [Ca2+] Determination
To convert fluorescence intensity measurements into absolute calcium concentrations, an in vitro calibration is necessary to determine the dissociation constant (Kd) under your specific experimental conditions.
Materials:
-
This compound, potassium salt
-
Calcium-free buffer (e.g., 10 mM K2EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence imaging system
Procedure:
-
Prepare Calcium Buffers:
-
Prepare Indicator Solutions:
-
Add a constant amount of the this compound salt to each calibration buffer.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity (F) for each calcium concentration.
-
Determine the minimum fluorescence (Fmin) from the calcium-free buffer and the maximum fluorescence (Fmax) from the calcium-saturating buffer.[15]
-
-
Calculate [Ca2+]:
-
The intracellular calcium concentration can be calculated using the following equation derived from the law of mass action: [Ca2+] = Kd * (F - Fmin) / (Fmax - F) [5]
-
The Kd can be determined by plotting the fluorescence intensity against the known calcium concentrations and fitting the data to a binding curve.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound for intracellular calcium detection.
Experimental Workflow for a this compound Assay
Caption: A typical experimental workflow for a this compound calcium assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: GPCR signaling pathway leading to intracellular calcium release.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetics of calcium binding to this compound determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. This compound AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 13. abpbio.com [abpbio.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
The Enduring Utility of Fluo-3 in Elucidating Cellular Calcium Dynamics: A Technical Guide
For Immediate Release
A comprehensive overview of the fluorescent calcium indicator, Fluo-3, tailored for researchers, scientists, and drug development professionals. This guide delves into the core advantages of this compound, its quantitative properties, and detailed experimental protocols, providing a robust resource for its application in cell biology.
In the landscape of intracellular calcium measurement, this compound remains a cornerstone tool for researchers, enabling the visualization and quantification of calcium signaling in a variety of cellular contexts.[1] Developed by Roger Tsien and colleagues, this compound's unique properties have cemented its place in techniques ranging from confocal microscopy to high-throughput screening.[2] This technical guide explores the fundamental advantages of this compound, presents its key quantitative characteristics in a comparative format, and provides detailed experimental methodologies to facilitate its effective implementation in the laboratory.
Core Advantages of this compound
This compound offers several key advantages that have contributed to its widespread adoption in cell biology research:
-
Visible Light Excitation: this compound is optimally excited by the 488 nm argon-ion laser line, a common feature in confocal microscopes and flow cytometers.[1][2] This compatibility with standard instrumentation simplifies its use and avoids the phototoxicity and autofluorescence issues often associated with UV-excitable dyes.[2]
-
Large Fluorescence Intensity Increase: Upon binding to Ca²⁺, this compound exhibits a dramatic increase in fluorescence intensity, typically greater than 100-fold.[2] This large dynamic range provides excellent sensitivity for detecting changes in intracellular calcium concentrations, from elementary release events to global cellular responses.
-
High Contrast Imaging: The substantial increase in fluorescence from a nearly non-fluorescent baseline in the absence of calcium results in high-contrast images, making it well-suited for applications where a clear signal-to-noise ratio is critical.
-
Versatility in Application: this compound has been successfully employed in a wide array of applications, including flow cytometry, confocal laser scanning microscopy, and cell-based high-throughput screening (HTS) for drug discovery.[2][3]
-
AM Ester Form for Cell Loading: The acetoxymethyl (AM) ester form of this compound is membrane-permeant, allowing for straightforward loading into live cells through simple incubation.[3] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[4]
Quantitative Data Summary
For researchers selecting a calcium indicator, understanding the specific quantitative properties is crucial. The following table summarizes the key parameters of this compound and provides a comparison with its well-known analog, Fluo-4.
| Property | This compound | Fluo-4 |
| Kd for Ca²⁺ * | 325 nM[2][5] | 345 nM[2][5] |
| Excitation Maximum (Ca²⁺-bound) | 506 nm[1][2][5] | 494 nm[2][5] |
| Emission Maximum (Ca²⁺-bound) | 526 nm[1][2][5] | 516 nm[2][5] |
| Quantum Yield (Ca²⁺-bound) | ~0.15[1] | 0.14[5] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold[2] | >100-fold[2] |
*Dissociation constant for Ca²⁺ determined at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA.[2][5]
Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization
A primary application of this compound is in studying intracellular calcium mobilization following the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. The diagram below illustrates this signaling cascade.
Experimental Protocols
Effective use of this compound requires careful attention to the experimental protocol. Below are detailed methodologies for cell loading and a general workflow for a calcium flux assay.
This compound AM Loading Protocol for Adherent Cells
This protocol is suitable for cells grown in monolayers in multi-well plates or on coverslips.
-
Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate) at a density that will result in a confluent monolayer on the day of the experiment.[6] Culture cells overnight in a CO₂ incubator at 37°C.[6]
-
Preparation of this compound AM Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[3]
-
For a working solution, dilute the this compound AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[3]
-
To aid in the dispersion of the AM ester, Pluronic® F-127 can be added. This can be achieved by mixing the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution into the loading medium, for a final Pluronic® concentration of approximately 0.02%.[3]
-
To reduce the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid (B1678239) can be added to the loading solution at a final concentration of 1-2.5 mM.[3]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in a dark environment (e.g., an incubator or a light-protected box).[3] Note that incubation at 37°C may increase dye compartmentalization into organelles.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with indicator-free medium (containing probenecid if used in the loading step) to remove any extracellular dye.[3]
-
-
De-esterification:
-
Add fresh indicator-free medium and incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the this compound AM within the cells.[3]
-
-
Calcium Imaging: The cells are now ready for the calcium flux experiment. Fluorescence can be monitored using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.
Experimental Workflow: High-Throughput Screening (HTS) Calcium Flux Assay
This compound is frequently used in HTS campaigns to screen for compounds that modulate GPCR activity. The following diagram outlines a typical workflow for such an assay.
Conclusion
This compound continues to be a valuable and versatile tool for the study of intracellular calcium signaling. Its favorable spectral properties, large dynamic range, and ease of use make it a reliable choice for a wide range of applications in cell biology and drug discovery. By understanding its advantages and adhering to optimized experimental protocols, researchers can effectively harness the power of this compound to unravel the complex roles of calcium in cellular function.
References
Methodological & Application
Application Notes: Fluo-3 AM Loading Protocol for Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluo-3 is a fluorescent indicator used for measuring intracellular calcium concentration ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant dye that can be passively loaded into cells. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive this compound molecule.[1][2] In its free form, this compound is practically non-fluorescent, but its fluorescence intensity increases significantly upon binding to Ca²⁺.[2][3] This property makes it a valuable tool for studying neuronal calcium signaling in various applications, including confocal microscopy, flow cytometry, and high-throughput screening.[1] The dye is compatible with excitation by argon-ion lasers at 488 nm.[4]
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound AM loading protocol in primary neurons.
Table 1: Reagent Concentrations
| Reagent | Stock Solution Concentration | Working Solution Concentration |
|---|---|---|
| This compound AM | 1-5 mM in anhydrous DMSO | 1-5 µM in physiological buffer |
| Pluronic® F-127 | 20% (w/v) in anhydrous DMSO | 0.02% (final concentration) |
| Probenecid (B1678239) | Varies (e.g., 250 mM in NaOH/HBSS) | 1-2.5 mM |
Table 2: Experimental Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Loading Incubation Time | 15-60 minutes | Optimal time should be determined empirically.[1] |
| Loading Temperature | 20-37°C | Lowering temperature may reduce dye compartmentalization.[4] |
| De-esterification Time | 30 minutes | Allows for complete hydrolysis of AM esters by intracellular esterases.[1][5] |
| Excitation Wavelength | ~488-506 nm | Compatible with argon-ion lasers.[4][6] |
| Emission Wavelength | ~525-528 nm |[1][3] |
II. Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound AM action in a primary neuron.
Caption: Experimental workflow for this compound AM loading and calcium imaging.
III. Detailed Experimental Protocol
This protocol provides a general guideline. Optimization of dye concentration, incubation time, and temperature is recommended for specific neuronal preparations and experimental conditions.[1]
A. Materials and Reagents
-
This compound AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Cultured primary neurons on glass coverslips
B. Reagent Preparation
-
This compound AM Stock Solution (1-5 mM):
-
Warm the vial of this compound AM to room temperature before opening.
-
Dissolve the this compound AM solid in high-quality anhydrous DMSO to create a stock solution of 1-5 mM.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[1]
-
-
Loading Buffer (1-5 µM this compound AM):
-
On the day of the experiment, thaw one aliquot of the this compound AM stock solution.
-
For improved dye dispersion, mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[1][6]
-
Dilute the this compound AM/Pluronic mixture into the pre-warmed (e.g., 37°C) physiological saline solution to a final working concentration of 1-5 µM.[7]
-
Vortex the working solution immediately before use to ensure it is well-mixed.
-
(Optional) To reduce the leakage of de-esterified dye, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[1]
-
C. This compound AM Loading Protocol
-
Preparation of Neurons:
-
Remove the culture medium from the primary neurons grown on coverslips.
-
Gently wash the cells once with pre-warmed physiological saline solution.[7]
-
-
Dye Loading:
-
Add the freshly prepared this compound AM loading buffer to the cells, ensuring the entire coverslip is covered.
-
Incubate the cells for 15-60 minutes at a controlled temperature between 20-37°C, protected from light.[4] The optimal time and temperature should be determined empirically. Shorter incubation times can help reduce artifacts from dye compartmentalization.[7]
-
-
Washing:
-
After incubation, carefully remove the loading buffer.
-
Wash the cells two to three times with fresh, pre-warmed, dye-free physiological saline to remove any extracellular this compound AM.[7]
-
-
De-esterification:
-
Add fresh, dye-free physiological saline to the coverslip.
-
Incubate the cells for an additional 30 minutes at the chosen temperature to allow for the complete de-esterification of the AM ester by intracellular esterases.[1][5] This step is crucial for trapping the active, Ca²⁺-sensitive form of the dye inside the neurons.[7]
-
D. Fluorescence Imaging
-
Mount the coverslip with the loaded neurons onto an imaging chamber on a fluorescence microscope.
-
Maintain the cells in the dye-free physiological saline during the experiment.
-
Excite the this compound at approximately 488 nm and collect the emission signal at around 525 nm.
-
Record baseline fluorescence before applying stimuli and monitor the changes in fluorescence intensity over time to measure calcium dynamics.
IV. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incomplete de-esterification of this compound AM. | Ensure the 30-minute de-esterification step is included after washing.[5] |
| Low dye loading efficiency. | Optimize loading conditions: increase dye concentration (within the 1-5 µM range), incubation time, or temperature.[1] | |
| Degraded this compound AM stock solution. | Use fresh aliquots of the stock solution. Avoid repeated freeze-thaw cycles.[7] | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Increase the number and volume of washes after the loading step.[5] |
| Cell autofluorescence. | Measure the fluorescence of unloaded control cells and subtract this background from the loaded cell signal. | |
| Uneven Cell Loading | Poor dispersion of this compound AM in the aqueous buffer. | Ensure Pluronic® F-127 is used to prevent dye aggregation.[3] Vortex the loading buffer before application.[7] |
| Rapid Signal Loss (Dye Leakage) | Active extrusion of the de-esterified this compound by organic anion transporters. | Add an anion-transport inhibitor, such as probenecid (1-2.5 mM), to the loading and imaging buffers.[1] |
| Signal Compartmentalization (e.g., in mitochondria) | Dye loading at higher temperatures (e.g., 37°C) for extended periods. | Reduce the incubation temperature (e.g., to room temperature) or shorten the incubation time.[4] |
References
- 1. abpbio.com [abpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-AM Assay [protocols.io]
- 7. benchchem.com [benchchem.com]
Application Note: High-Throughput Calcium Flux Assays Using Fluo-3 in 96-Well Plates
Introduction
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca2+ concentration is essential for understanding cellular physiology and for the discovery of novel therapeutic agents that target Ca2+-mediated signaling pathways. Fluo-3 is a fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to free Ca2+, making it a valuable tool for monitoring intracellular calcium dynamics. This application note provides a detailed protocol for performing high-throughput calcium flux assays using this compound in a 96-well plate format, suitable for researchers in academia and the pharmaceutical industry.
Principle of the Assay
The this compound AM ester is a cell-permeant derivative of the calcium indicator this compound. Once inside the cell, non-specific esterases cleave the acetoxymethyl (AM) ester group, trapping the active, membrane-impermeant this compound in the cytoplasm. In its Ca2+-free form, this compound exhibits weak fluorescence. Upon binding to intracellular Ca2+, its fluorescence emission at ~525 nm increases significantly, allowing for the real-time measurement of changes in intracellular calcium concentration.
Caption: this compound AM loading and calcium detection mechanism.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound, AM | Thermo Fisher Scientific | F1242 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Gibco | 14025092 |
| HBSS without Ca2+ and Mg2+ | Gibco | 14175095 |
| Probenecid (B1678239) | Sigma-Aldrich | P8761 |
| Ionomycin (B1663694) | Sigma-Aldrich | I9657 |
| EGTA | Sigma-Aldrich | E3889 |
| Black, clear-bottom 96-well microplates | Corning | 3603 |
| Adhesive plate seals | Thermo Fisher Scientific | 15036 |
Experimental Protocols
Cell Preparation
-
Seed cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. The optimal seeding density will vary depending on the cell type and should be determined empirically.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
Preparation of Reagents
-
This compound AM Stock Solution (1 mM): Dissolve 50 µg of this compound AM in 44 µL of anhydrous DMSO. Mix well by vortexing. Store the stock solution at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle heating and vortexing. Store at room temperature.
-
Loading Buffer: Prepare a 2X working solution of the this compound AM and Pluronic F-127 in HBSS with Ca2+ and Mg2+. For example, for 10 mL of 2X loading buffer, add 20 µL of 1 mM this compound AM stock solution and 20 µL of 20% Pluronic F-127 stock solution to 10 mL of HBSS. The final concentration of this compound AM will be 2 µM and Pluronic F-127 will be 0.04%. If using cells that express organic anion transporters (e.g., CHO, HEK293), add probenecid to the loading buffer at a final concentration of 2.5 mM to prevent dye extrusion.
Caption: Experimental workflow for the this compound calcium flux assay.
Dye Loading
-
Remove the culture medium from the wells.
-
Add an equal volume of the 2X Loading Buffer to each well (e.g., 100 µL for a final volume of 200 µL).
-
Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time should be determined empirically for each cell line.
-
After incubation, gently wash the cells twice with HBSS with Ca2+ and Mg2+ to remove excess dye.
-
Add 100 µL of HBSS with Ca2+ and Mg2+ to each well.
Calcium Flux Assay
-
Prepare test compounds and controls at 2X the final desired concentration in HBSS with Ca2+ and Mg2+.
-
Place the 96-well plate containing the this compound loaded cells into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X test compound or control solution into the appropriate wells.
-
Continue to measure the fluorescence kinetically for 1-5 minutes to capture the calcium response.
Data Analysis and Presentation
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the change in fluorescence (ΔF = F - F0) or as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0).
Data Normalization
To account for variations in cell number and dye loading, the data can be normalized. A common method is to determine the maximum fluorescence (Fmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM final concentration) and the minimum fluorescence (Fmin) by subsequently adding a calcium chelator like EGTA (e.g., 10 mM final concentration).
The intracellular calcium concentration can then be estimated using the Grynkiewicz equation: [Ca2+] = Kd * (F - Fmin) / (Fmax - F) Where the Kd of this compound for Ca2+ is approximately 390 nM.
Quantitative Data Summary
| Parameter | Agonist Response | Antagonist Response |
| Baseline Fluorescence (F0) | Mean ± SD | Mean ± SD |
| Peak Fluorescence (Fmax) | Mean ± SD | Mean ± SD |
| Change in Fluorescence (ΔF) | Mean ± SD | Mean ± SD |
| ΔF/F0 | Mean ± SD | Mean ± SD |
| EC50 / IC50 | Value | Value |
| Z'-factor | Value | Value |
The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - (3 * (σp + σn)) / |µp - µn| Where σp and σn are the standard deviations of the positive and negative controls, and µp and µn are the means of the positive and negative controls, respectively.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye | Increase the number of wash steps after dye loading. |
| Cell death or membrane damage | Use a lower concentration of this compound AM or reduce the loading time. Ensure cells are healthy. | |
| Low signal-to-noise ratio | Suboptimal dye loading | Optimize this compound AM concentration and incubation time. |
| Low receptor expression | Use a cell line with higher receptor expression or transfect cells to overexpress the target. | |
| Inconsistent results | Uneven cell seeding | Ensure a uniform cell monolayer by optimizing seeding technique. |
| Temperature fluctuations | Maintain a constant temperature (37°C) throughout the assay. | |
| Photobleaching | Reduce the excitation light intensity or the exposure time. |
Conclusion
The this compound based calcium flux assay in a 96-well format is a robust and reliable method for high-throughput screening of compounds that modulate intracellular calcium signaling. By following the detailed protocol and considering the troubleshooting suggestions provided, researchers can obtain high-quality, reproducible data for their drug discovery and basic research applications.
Application Note: Fluo-3 Imaging with Confocal Microscopy for Intracellular Calcium Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and enzyme activity.[1] The ability to accurately measure spatiotemporal changes in intracellular Ca²⁺ concentration is therefore fundamental to understanding cell physiology and pathology. Fluo-3 is a fluorescent indicator widely used for monitoring intracellular Ca²⁺.[1][2] Developed by Roger Y. Tsien, this compound is a visible light-excitable dye, making it highly compatible with confocal laser scanning microscopy, particularly with the common 488 nm argon laser line.[1][3][4] This application note provides detailed protocols for using this compound, AM to visualize and quantify intracellular Ca²⁺ dynamics using confocal microscopy.
Upon binding to Ca²⁺, this compound exhibits a dramatic increase in fluorescence intensity (over 100-fold) with an emission maximum around 526 nm.[1][4][5] It is typically introduced into cells in its acetoxymethyl (AM) ester form (this compound, AM), which is membrane-permeant.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeant this compound in the cytoplasm.[1]
Key Features of this compound:
-
Visible Light Excitation: Compatible with the 488 nm laser line, minimizing potential phototoxicity associated with UV excitation.[4]
-
High Dynamic Range: A significant increase in fluorescence upon Ca²⁺ binding provides a high signal-to-noise ratio.[4][6]
-
Versatility: Widely used in confocal microscopy, flow cytometry, and high-throughput screening.[3][5][7]
Quantitative Data Summary
The following table summarizes the key spectral and chemical properties of the this compound calcium indicator.
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [5][8] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [1][5] |
| Excitation Source | 488 nm Argon-ion laser | [3][4][5] |
| Emission Filter | FITC filter sets | [5] |
| Dissociation Constant (Kd) | ~390 nM | [5][9] |
| Fluorescence Increase | >100-fold | [4] |
| Quantum Yield (Ca²⁺-saturated) | ~0.15 | [5] |
Experimental Protocols
This section provides a detailed methodology for cell preparation, this compound, AM loading, and subsequent imaging using a confocal microscope.
Materials
-
This compound, AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Probenecid (B1678239) (optional, but recommended)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Adherent or suspension cells
-
Confocal laser scanning microscope with a 488 nm laser line
Reagent Preparation
-
This compound, AM Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound, AM in high-quality anhydrous DMSO. For example, to make a 2 mM solution, dissolve 1 mg of this compound, AM in 442.54 µL of DMSO.[10]
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Pluronic® F-127 Solution (10-20% w/v):
-
Prepare a 10% or 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble this compound, AM in aqueous media.[7]
-
-
Probenecid Stock Solution (25-100 mM):
Cell Loading Protocol with this compound, AM
-
Cell Preparation:
-
For adherent cells, plate them on coverslips or in imaging-compatible dishes to achieve a desired confluency (typically 70-80%).
-
For suspension cells, wash and resuspend them in the physiological buffer of choice.
-
-
Dye Loading Solution Preparation:
-
Prepare a 2X working solution in your physiological buffer (e.g., HBSS). For a final in-well concentration of 5 µM this compound, AM, 0.04% Pluronic® F-127, and 2 mM Probenecid, mix the stock solutions accordingly.[10]
-
A common approach is to first mix equal volumes of the this compound, AM stock solution and the 20% Pluronic® F-127 solution before diluting into the buffer.[7]
-
-
Cell Loading:
-
For adherent cells, remove the culture medium and add the dye loading solution.
-
For suspension cells, add the dye loading solution to the cell suspension.
-
Incubate the cells for 20-60 minutes at room temperature or 37°C.[7][10] Note that incubation at 37°C may increase dye compartmentalization into organelles.[11]
-
-
Washing and De-esterification:
Confocal Microscopy Settings
-
Laser and Filter Configuration:
-
Image Acquisition Parameters:
-
Objective: Select an objective suitable for your desired magnification and resolution.
-
Pinhole: Adjust the pinhole to 1 Airy unit to achieve optimal optical sectioning and rejection of out-of-focus light.
-
Laser Power and Detector Gain: Adjust the laser power and photomultiplier tube (PMT) gain to achieve a good signal-to-noise ratio while avoiding saturation of the detector. Use a baseline (resting cell) fluorescence to set the lower limit and a stimulated response to check for saturation.
-
Scan Speed and Averaging: Balance the scan speed with the temporal resolution required for the biological process being studied. Frame averaging can be used to improve the signal-to-noise ratio for static or slow-moving signals.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for this compound imaging experiments.
Caption: A flowchart of the major steps in this compound calcium imaging.
Calcium Signaling Pathway Example: Gq-PLC Pathway
This diagram shows a simplified G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium, a common pathway studied using this compound.
Caption: A simplified Gq-PLC signaling cascade leading to calcium release.
Troubleshooting and Considerations
-
Dye Compartmentalization: this compound can sometimes accumulate in organelles like mitochondria, leading to a non-uniform cytosolic signal.[11][12] Lowering the loading temperature may help reduce this effect.[7]
-
Dye Leakage: The de-esterified this compound can be extruded from the cell by organic anion transporters. The use of probenecid can help to mitigate this issue.[5][7]
-
Phototoxicity and Photobleaching: Minimize laser exposure by using the lowest possible laser power and reducing the duration of time-lapse imaging.
-
Non-Ratiometric Indicator: this compound is a single-wavelength indicator, meaning its fluorescence intensity is dependent on dye concentration, cell volume, and illumination intensity. This can make absolute quantification of Ca²⁺ challenging. For more quantitative measurements, ratiometric dyes like Fura-2 or Indo-1 may be considered, although they require UV excitation.
-
Signal Calibration: For a semi-quantitative analysis, fluorescence intensity is often reported as a ratio (F/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence. For more precise measurements, in situ calibration can be performed using ionophores and solutions with known Ca²⁺ concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. abpbio.com [abpbio.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. This compound, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biotium.com [biotium.com]
- 12. Control of mitochondrial matrix calcium: studies using this compound as a fluorescent calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Dynamics using Fluo-3 AM and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentrations is crucial for understanding cellular physiology and for the development of novel therapeutics. Fluo-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator for the measurement of intracellular Ca²⁺.[1][2] This cell-permeant dye is non-fluorescent until it enters viable cells, where intracellular esterases cleave the AM ester group.[3] The resulting this compound becomes fluorescent and exhibits a significant increase in emission intensity upon binding to free Ca²⁺.[4][5] This application note provides a detailed protocol for staining cells with this compound AM and analyzing the subsequent changes in intracellular calcium levels using flow cytometry.
Principle of this compound AM
This compound AM is a derivative of the calcium chelator this compound that contains acetoxymethyl ester groups, rendering the molecule lipophilic and allowing it to passively diffuse across the cell membrane.[2][3] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters, trapping the now membrane-impermeant this compound molecule in the cytoplasm.[3] In its Ca²⁺-free form, this compound is essentially non-fluorescent.[1] However, upon binding to intracellular Ca²⁺, its fluorescence intensity increases by approximately 100-fold.[5][6] This change in fluorescence can be detected by flow cytometry, providing a sensitive measure of intracellular Ca²⁺ concentration.[7]
Signaling Pathway Diagram
Caption: Mechanism of this compound AM for intracellular calcium detection.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound, AM | Thermo Fisher Scientific | F1242 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Pluronic® F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
Reagent Preparation
Table 1: Stock and Working Solution Preparation
| Solution | Component | Concentration | Preparation Steps | Storage |
| This compound AM Stock Solution | This compound AM | 1-10 mM | Dissolve this compound AM powder in anhydrous DMSO.[8][9] | Aliquot and store at -20°C or -80°C, protected from light.[8][9] |
| Pluronic F-127 Stock Solution | Pluronic F-127 | 20% (w/v) | Dissolve Pluronic F-127 in DMSO.[10] | Store at room temperature. |
| Probenecid Stock Solution | Probenecid | 100-250 mM | Dissolve Probenecid in 1 M NaOH, then dilute with buffer to the desired concentration and adjust pH. | Store at 4°C. |
| This compound AM Working Solution | This compound AM Stock Solution | 1-10 µM | Dilute the stock solution in a buffered physiological medium such as HBSS or PBS.[8][11] For improved dispersion, mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before dilution to a final Pluronic F-127 concentration of ~0.02%.[10][11] | Prepare fresh before use.[9] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for this compound AM staining and flow cytometry analysis.
Staining Protocol for Suspension Cells
-
Harvest cells and wash them once with pre-warmed HBSS or PBS.
-
Centrifuge the cells and resuspend the pellet in the appropriate buffer to a density of 1 x 10⁶ cells/mL.[9]
-
Add an equal volume of the this compound AM working solution to the cell suspension. The final concentration of this compound AM should be between 1-5 µM.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[11] Note: Incubation at 37°C may promote dye compartmentalization in organelles.[10]
-
(Optional) To reduce dye leakage, Probenecid can be added to the working solution at a final concentration of 1-2.5 mM.[11]
-
After incubation, wash the cells twice with indicator-free medium (e.g., HBSS with 1% FBS).[4]
-
(Optional) For complete de-esterification of intracellular this compound AM, incubate the cells for an additional 30 minutes in indicator-free medium.[11][12]
-
Resuspend the cells in fresh, pre-warmed buffer for immediate analysis by flow cytometry.
Staining Protocol for Adherent Cells
-
Grow adherent cells on sterile coverslips or in culture plates.
-
Remove the culture medium and gently wash the cells once with pre-warmed HBSS or PBS.
-
Add the this compound AM working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[11]
-
Remove the staining solution and wash the cells twice with indicator-free medium.[8]
-
(Optional) Incubate for an additional 30 minutes in indicator-free medium to allow for complete de-esterification.[11][12]
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface markers if co-staining.
-
Resuspend the cells in fresh, pre-warmed buffer for immediate analysis.
Flow Cytometry Analysis
Table 2: Flow Cytometer Settings
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 488 nm | Compatible with the blue laser found in most flow cytometers.[1] |
| Emission Wavelength | 525 nm | Typically collected in the FITC or equivalent channel.[1] |
| Data Acquisition | Time vs. Fluorescence Intensity | Allows for the measurement of kinetic responses to stimuli. |
Data Acquisition and Interpretation
-
Establish a stable baseline fluorescence of the this compound AM-loaded cells for 30-60 seconds.[2]
-
To measure Ca²⁺ flux in response to a stimulus, briefly pause the acquisition, add the agonist of interest, and immediately resume acquisition to record the change in fluorescence over time.[2]
-
An increase in fluorescence intensity in the FITC channel corresponds to an increase in intracellular Ca²⁺ concentration.[2] The magnitude and kinetics of this increase can be quantified and compared across different experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | Incomplete hydrolysis of this compound AM. | Increase the de-esterification incubation time after washing.[11][12] |
| Insufficient dye loading. | Increase the this compound AM concentration or incubation time. | |
| Dye leakage from cells. | Add Probenecid to the incubation and analysis buffers.[6][11] | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of cells after staining.[11] |
| Dye compartmentalization. | Perform the loading step at room temperature instead of 37°C.[10] | |
| Cell Clumping | High cell density. | Reduce the cell concentration during staining and analysis. |
Conclusion
The use of this compound AM in conjunction with flow cytometry provides a robust and high-throughput method for the quantitative analysis of intracellular calcium dynamics. This technique is invaluable for studying a wide range of cellular signaling events and for screening compounds that modulate calcium-dependent pathways. Careful optimization of the staining protocol for the specific cell type and experimental setup is essential for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 5. This compound Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 10. biotium.com [biotium.com]
- 11. abpbio.com [abpbio.com]
- 12. This compound-AM Assay [protocols.io]
Measuring Mitochondrial Calcium Dynamics with Fluo-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the measurement of mitochondrial calcium ([Ca2+]) dynamics using the fluorescent indicator Fluo-3. This document includes the principles of this compound-based [Ca2+] measurement, protocols for cell loading and imaging, and data interpretation.
Introduction to Mitochondrial Calcium Signaling
Mitochondria are crucial regulators of intracellular calcium signaling, influencing a wide range of cellular processes from energy metabolism to apoptosis.[1][2] The concentration of [Ca2+] within the mitochondrial matrix is tightly controlled by a sophisticated system of influx and efflux pathways. Understanding the dynamics of mitochondrial [Ca2+] is therefore essential for research in various fields, including neuroscience, cardiology, and oncology.
This compound is a visible light-excitable fluorescent indicator that has been widely used to measure intracellular [Ca2+].[3][4] It exhibits a large increase in fluorescence intensity upon binding to [Ca2+], making it a sensitive tool for detecting changes in [Ca2+] concentration.[3][5] While this compound is primarily a cytosolic indicator, specific protocols can be employed to measure [Ca2+] within the mitochondrial compartment.
Principle of Measurement
The acetoxymethyl (AM) ester form of this compound (this compound AM) is a cell-permeant dye that can be loaded into cells.[3][4] Once inside the cell, cytosolic esterases cleave the AM ester group, trapping the active, membrane-impermeant form of this compound in the cytoplasm. Under specific loading conditions, this compound AM can also enter the mitochondria before being cleaved and trapped within the mitochondrial matrix.[6] To specifically measure the mitochondrial this compound signal, the plasma membrane can be selectively permeabilized, allowing the cytosolic this compound to be washed away while leaving the mitochondria intact.[6][7] The remaining fluorescence signal, originating from the mitochondrial matrix, can then be monitored using fluorescence microscopy.
Quantitative Data for this compound
The following table summarizes the key quantitative properties of this compound. It is important to note that the dissociation constant (Kd) can be influenced by the intracellular environment, including pH and protein concentration.[3][8]
| Property | Value | Reference |
| Excitation Wavelength (Ca2+-bound) | 506 nm | [3] |
| Emission Wavelength (Ca2+-bound) | 526 nm | [3] |
| Dissociation Constant (Kd) for Ca2+ (in vitro) | ~390 nM | [3][9] |
| Fluorescence Increase upon Ca2+ Binding | >100-fold | [5][10] |
| Quantum Yield (Ca2+-bound) | ~0.15 | [3] |
Signaling Pathway: Mitochondrial Calcium Homeostasis
Mitochondrial [Ca2+] is regulated by the interplay of influx and efflux transporters located in the inner mitochondrial membrane.
Mitochondrial calcium influx and efflux pathways.
Experimental Protocols
This section provides a detailed protocol for measuring mitochondrial [Ca2+] in cultured cells using this compound AM. This protocol is adapted from methods developed for the analogous dye Fluo-4 AM.[6]
Materials
-
This compound AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Digitonin
-
Intracellular-like medium (ICM): 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES, pH 7.2
-
Confocal microscope with a 488 nm laser line and appropriate emission filters for FITC/GFP.
Experimental Workflow
The overall workflow for measuring mitochondrial calcium with this compound is depicted below.
References
- 1. Control of mitochondrial matrix calcium: studies using this compound as a fluorescent calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Matrix of Mitochondrial Imaging: Exploring Spatial Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. This compound-AM Assay [protocols.io]
Fluo-3 AM for Live Cell Calcium Imaging: Application Notes and Protocols
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, cell proliferation, and apoptosis.[1][2] The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is crucial for understanding cell signaling in both healthy and diseased states. Fluo-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator that allows for the sensitive detection of intracellular Ca²⁺ transients in live cells.[3][4] this compound AM is a cell-permeant derivative of the Ca²⁺ chelator this compound. Once inside the cell, it is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, this compound.[3][5] In its Ca²⁺-free state, this compound is essentially non-fluorescent; however, upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold, enabling the visualization of calcium dynamics with a high signal-to-noise ratio.[4][6] These characteristics make this compound AM a valuable tool for researchers in various fields, including neuroscience, cardiology, and drug discovery, utilizing techniques like fluorescence microscopy, flow cytometry, and high-throughput screening.[7][8]
Mechanism of Action
The utility of this compound AM as a calcium indicator relies on a two-step intracellular activation process.
-
Cell Loading: this compound AM is a lipophilic molecule due to the presence of acetoxymethyl (AM) ester groups. This property allows it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[5][9]
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reaction removes the lipophilic moieties, yielding the hydrophilic, membrane-impermeant this compound molecule, which is effectively trapped within the cell.[3][5]
-
Calcium Binding and Fluorescence: The active this compound molecule has a high affinity for Ca²⁺. In the low-calcium environment of a resting cell, this compound exhibits minimal fluorescence. Upon cellular stimulation, which triggers a rise in intracellular Ca²⁺, this compound binds to these ions. This binding event induces a conformational change in the dye molecule, resulting in a dramatic increase in its fluorescence emission when excited by an appropriate light source.[5][10]
Figure 1. Mechanism of this compound AM loading and activation.
Data Presentation
Spectroscopic and Chemical Properties
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [4] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM (in vitro) | [4] |
| Molecular Weight | 1129.85 g/mol | [11] |
| Solvent for Stock Solution | Anhydrous DMSO | [12] |
Recommended Loading Conditions
| Parameter | General Range | Notes | Reference |
| This compound AM Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type. | [8][10] |
| Incubation Time | 15-60 minutes | Longer times can lead to dye compartmentalization. | [8][13] |
| Incubation Temperature | 20-37°C | Room temperature may reduce compartmentalization into organelles. | [8][12] |
| Pluronic® F-127 | 0.02-0.04% (w/v) | A non-ionic detergent that aids in dispersing the dye in aqueous media. | [8][14] |
| Probenecid (B1678239) | 1-2.5 mM | An anion-transport inhibitor to prevent dye leakage from the cell. | [4][8] |
Experimental Protocols
Reagent Preparation
1.1. This compound AM Stock Solution (1-5 mM):
-
Bring the vial of this compound AM and a tube of anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature before opening to prevent moisture condensation.[12]
-
Dissolve the this compound AM solid in anhydrous DMSO to create a stock solution of 1-5 mM. For example, dissolve 1 mg of this compound AM (MW ≈ 1130) in approximately 177-885 µL of DMSO.[8][10]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[12]
1.2. Pluronic® F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) stock solution. This solution aids in the dispersion of the lipophilic this compound AM in aqueous loading buffer.[8]
1.3. Loading Buffer Preparation (Example):
-
Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.2-7.4).[15]
-
For a final this compound AM concentration of 4 µM, dilute the stock solution accordingly.
-
To aid dispersion, first mix equal volumes of the this compound AM stock solution and the 20% Pluronic® F-127 stock solution, then dilute this mixture into the loading buffer to achieve the final desired concentration.[8]
-
If dye leakage is an issue for your cell type, consider adding an anion transport inhibitor like probenecid (1-2.5 mM) to the loading buffer.[8]
Cell Staining and Imaging Protocol
This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell types and experimental conditions.
Figure 2. General experimental workflow for this compound AM live cell imaging.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for live-cell imaging and culture until they reach the desired confluency.
-
Washing: Aspirate the culture medium and gently wash the cells once with pre-warmed physiological buffer (e.g., HBSS).[16]
-
Loading: Add the freshly prepared this compound AM loading buffer to the cells and incubate for 30-60 minutes at 37°C (or room temperature to minimize compartmentalization), protected from light.[14][16]
-
Wash and De-esterification: After incubation, aspirate the loading solution and wash the cells two to three times with indicator-free medium to remove extracellular dye.[8][12]
-
Incubate the cells for an additional 30 minutes in fresh, dye-free medium to allow for complete de-esterification of the this compound AM within the cells.[8][14]
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
Excite the cells at ~488 nm and collect the emission at ~525 nm.[16]
-
Establish a stable baseline fluorescence (F₀) before applying any stimulus. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[16]
-
Introduce your experimental stimulus (e.g., agonist, drug compound) and record the fluorescence intensity (F) over time.
-
-
Data Analysis:
Application Example: Visualizing GPCR-Mediated Calcium Release
G-protein coupled receptors (GPCRs) are a major class of drug targets that often signal through the release of intracellular calcium. The pathway involving Phospholipase C (PLC) is a classic example.
-
Agonist Binding: An agonist binds to a Gq-coupled GPCR on the cell surface.
-
G-Protein Activation: The receptor activates the Gq protein, which in turn activates PLC.
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum (ER), which is a major intracellular calcium store.[1][17]
-
This compound Signal: The binding of IP₃ opens the IP₃R channels, causing a rapid release of Ca²⁺ from the ER into the cytoplasm. This increase in cytosolic [Ca²⁺] is detected by this compound, resulting in a sharp increase in fluorescence.
References
- 1. ibidi.com [ibidi.com]
- 2. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 7. Calcium imaging - Wikipedia [en.wikipedia.org]
- 8. abpbio.com [abpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 12. biotium.com [biotium.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound-AM Assay [protocols.io]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. FRET Imaging of Calcium Signaling in Live Cells under Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Fluo-3 AM Working Solution with Pluronic F-127 for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used for the quantification of intracellular calcium ([Ca²⁺]i) concentrations. Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound dye in the cytosol.[1][2][3][4] this compound exhibits a large fluorescence intensity increase of approximately 40 to 100-fold upon binding to Ca²⁺.[1][5] This protocol details the preparation of a this compound AM working solution using the non-ionic surfactant Pluronic F-127, which aids in the dispersion of the hydrophobic this compound AM in aqueous media, thereby facilitating its entry into cells.[2][4][6][7]
Materials and Reagents
| Reagent | Purpose |
| This compound AM | Cell-permeant fluorescent Ca²⁺ indicator. |
| Anhydrous DMSO | Solvent for preparing stock solutions of this compound AM and Pluronic F-127.[1][8] |
| Pluronic F-127 | Non-ionic surfactant that aids in the solubilization and dispersion of this compound AM in aqueous buffers.[2][6][7] |
| Physiological Buffer | E.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose (KRH-glc) buffer, pH 7.2-7.4.[1][9] |
| Probenecid (optional) | Anion-transport inhibitor that can reduce the leakage of de-esterified this compound from the cells.[10][11] |
Stock Solution Preparation
Proper preparation and storage of stock solutions are critical for experimental success.
| Stock Solution | Concentration | Solvent | Storage Conditions |
| This compound AM | 1-5 mM | Anhydrous DMSO | Store in small aliquots at -20°C, protected from light and moisture.[1][8] Avoid repeated freeze-thaw cycles.[10] |
| Pluronic F-127 | 10-20% (w/v) | Anhydrous DMSO or dH₂O | Store at room temperature.[6][7][12] Do not refrigerate or freeze as it may cause the detergent to come out of solution.[6][12] If crystallized, warm to ~40-50°C to redissolve.[6][10][12] |
| Probenecid (optional) | 25-100 mM | 1 M NaOH then buffer | Aliquot and store at -20°C, protected from light.[9][10] |
Experimental Protocol: Preparation of this compound AM Working Solution
This protocol provides a general guideline. Optimal concentrations and incubation conditions should be determined empirically for each cell type and experimental setup.
1. Preparation of Intermediate this compound AM/Pluronic F-127 Mixture:
-
Allow the this compound AM and Pluronic F-127 stock solutions to warm to room temperature before use.[1][9]
-
In a microcentrifuge tube, mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution.[7][11][13] For example, mix 1 µL of 1 mM this compound AM with 1 µL of 20% Pluronic F-127.
2. Preparation of the Final Working Solution:
-
Dilute the intermediate mixture from Step 1 into the desired volume of physiological buffer to achieve the final working concentration of this compound AM.
-
The final concentration of this compound AM typically ranges from 1-10 µM.[1][8][11][14] A common starting concentration is 4-5 µM.[4][10]
-
The final concentration of Pluronic F-127 is typically around 0.02-0.04%.[4][10][11]
-
If using Probenecid, add it to the final working solution at a concentration of 1-2.5 mM.[10][11]
-
Vortex the final working solution briefly to ensure it is well-mixed.[9] The solution should be used within 2 hours for best results.[9]
Example Calculation for 1 mL of 5 µM this compound AM Working Solution:
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 1 mM this compound AM / 20% Pluronic F-127 Mix | N/A | 5 µL | N/A |
| Physiological Buffer | N/A | 995 µL | N/A |
| Final this compound AM | 5 µM | ||
| Final Pluronic F-127 | ~0.05% |
Cell Loading Protocol
1. Cell Preparation:
- Plate cells on a suitable culture dish (e.g., black-walled, clear-bottom 96-well plates for microplate readers or glass-bottom dishes for microscopy).[10]
- Ensure cells are at the desired confluency.
2. Cell Loading:
- Remove the culture medium from the cells.
- Wash the cells once or twice with the physiological buffer.[1]
- Add the freshly prepared this compound AM working solution to the cells.
- Incubate the cells for 15-60 minutes.[11] A typical incubation time is 30-60 minutes.[1][9]
- Incubation can be performed at room temperature or 37°C, protected from light.[1][11] Incubating at room temperature may reduce the compartmentalization of the dye into organelles.[1][7]
3. Washing and De-esterification:
- After incubation, remove the loading solution.
- Wash the cells two to three times with fresh, indicator-free physiological buffer to remove any extracellular dye.[1][8][14] The wash buffer can also contain Probenecid to prevent dye leakage.[10]
- Add fresh physiological buffer and incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound AM by intracellular esterases.[8][11]
4. Measurement:
- Measure the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer.
- For this compound, the excitation maximum is approximately 506 nm, and the emission maximum is approximately 526 nm.[1] These are compatible with standard FITC filter sets.[10]
Diagrams
Caption: Experimental workflow for preparing this compound AM working solution and loading cells.
Caption: Cellular uptake and activation of this compound AM.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 6. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 7. biotium.com [biotium.com]
- 8. This compound-AM Assay [protocols.io]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abpbio.com [abpbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
Application Notes and Protocols: Fluo-3 for High-Throughput Screening of G-Protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in eukaryotes and are the target of a significant portion of all approved drugs.[1][2] A primary function of many GPCRs, particularly those coupled to Gαq proteins, is the mobilization of intracellular calcium ([Ca²⁺]i) upon ligand binding.[3][4] This physiological response provides a robust method for screening large compound libraries to identify novel agonists and antagonists. Fluo-3, a fluorescent calcium indicator, is a valuable tool for high-throughput screening (HTS) of GPCR activity due to its significant fluorescence increase upon binding to Ca²⁺.[3][5] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns for GPCR drug discovery.
This compound is typically used as its acetoxymethyl (AM) ester derivative, this compound AM, which is cell-permeant.[5][6] Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound dye in the cytoplasm.[3][6] Upon GPCR activation and subsequent release of Ca²⁺ from intracellular stores, this compound binds to the free Ca²⁺, resulting in a significant increase in its fluorescence emission, which can be measured using a fluorescence plate reader.[3][7]
GPCR Signaling Pathway Leading to Calcium Mobilization
The activation of a Gαq-coupled GPCR by an agonist initiates a signaling cascade that results in an increase in intracellular calcium concentration. This process is a cornerstone of many cellular signaling events and is harnessed for functional GPCR assays.
Caption: GPCR signaling cascade leading to intracellular calcium release and this compound fluorescence.
Experimental Protocols
This section provides a general protocol for a cell-based HTS assay using this compound AM to measure GPCR activation. Optimization of specific parameters such as cell number, dye concentration, and incubation times is recommended for each cell line and GPCR target.[8][9]
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound AM | Various | Store at -20°C, protected from light. |
| Anhydrous DMSO | Various | For preparing stock solutions. |
| Pluronic® F-127 | Various | 20% (w/v) solution in DMSO. Aids in dye dispersion.[7] |
| Probenecid (B1678239) | Various | Organic anion transport inhibitor to prevent dye leakage.[7] |
| Assay Buffer | Various | E.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. |
| Cell Culture Medium | Various | Appropriate for the cell line used. |
| Black, clear-bottom microplates | Various | 96-well or 384-well format suitable for fluorescence reading. |
Cell Preparation
-
Cell Seeding:
-
Incubation: Incubate the cell plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
This compound AM Loading Protocol
-
Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-5 mM.[7]
-
Prepare Loading Buffer:
-
Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in the desired assay buffer.[7][11] A common starting concentration is 4 µM.[5][11]
-
To aid in the dispersion of this compound AM, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02%.[7][11] This can be achieved by mixing the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in the assay buffer.[7]
-
To prevent the leakage of the de-esterified dye from the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[7]
-
-
Dye Loading:
-
Washing (Optional but Recommended):
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for an HTS campaign using this compound to screen for GPCR modulators.
Caption: A generalized workflow for a this compound based GPCR high-throughput screening assay.
Data Acquisition and Analysis
-
Instrumentation: Use a fluorescence microplate reader capable of kinetic reads with excitation and emission wavelengths suitable for this compound (Ex/Em: ~488/525 nm or ~506/526 nm).[7][11]
-
Agonist Screening:
-
Measure the baseline fluorescence for a few seconds.
-
Add the test compounds (potential agonists) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time to capture the transient calcium signal.
-
-
Antagonist Screening:
-
Pre-incubate the cells with the test compounds (potential antagonists) for a defined period.
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Measure the fluorescence response as described for agonist screening. A decrease in the signal compared to the agonist-only control indicates antagonist activity.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For dose-response curves, plot ΔF against the logarithm of the compound concentration and fit to a sigmoidal curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Assay quality can be assessed by calculating the Z'-factor and signal-to-background ratio.[12]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound based GPCR HTS assays. These values should be used as a starting point for assay optimization.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound AM | 1-5 mM in DMSO[7] | 1-5 µM[7][11] |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02%[7][11] |
| Probenecid | - | 1-2.5 mM[7] |
Table 2: Incubation and Seeding Parameters
| Parameter | 96-well Plate | 384-well Plate |
| Cell Seeding Density | 40,000 - 80,000 cells/well[10] | 10,000 - 20,000 cells/well[10] |
| This compound AM Loading Time | 15 - 60 minutes[7] | 15 - 60 minutes[7] |
| De-esterification Time | 30 minutes[7] | 30 minutes[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Cell death or membrane damage. | Optimize cell handling and check cell viability. Use lower dye concentrations or shorter loading times. | |
| Low Signal-to-Noise Ratio | Suboptimal dye concentration or loading time. | Optimize this compound AM concentration and incubation time.[9] |
| Low receptor expression. | Use a cell line with higher receptor expression or a more sensitive calcium indicator. | |
| Inconsistent Results | Variation in cell number or health. | Ensure consistent cell seeding and use cells at a low passage number. |
| Pipetting errors. | Calibrate pipettes and use appropriate techniques for small volumes. | |
| No Response to Agonist | Inactive agonist. | Verify the activity and concentration of the agonist. |
| GPCR not coupled to Gαq pathway. | Confirm the signaling pathway of the GPCR. Consider using a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway.[13] |
Conclusion
The this compound based calcium mobilization assay is a robust and widely used method for the high-throughput screening of GPCRs. Its simplicity, cost-effectiveness, and amenability to automation make it an invaluable tool in the early stages of drug discovery. By following the detailed protocols and optimizing the key parameters outlined in these application notes, researchers can successfully implement this assay to identify and characterize novel GPCR modulators.
References
- 1. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 6. researchgate.net [researchgate.net]
- 7. abpbio.com [abpbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. This compound-AM Assay [protocols.io]
- 12. dianas.web.uah.es [dianas.web.uah.es]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Fluo-3 applications in studying calcium signaling pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium (Ca²⁺) concentrations, a critical aspect of signal transduction in numerous cellular processes.[1][2] Developed by Roger Y. Tsien, this visible light-excitable dye has become an invaluable tool in neuroscience, drug discovery, and the fundamental study of cellular physiology.[1] Its compatibility with standard argon-ion laser excitation at 488 nm and a substantial increase in fluorescence upon binding to Ca²⁺ make it ideal for various applications, including confocal microscopy, flow cytometry, and high-throughput screening (HTS).[1][3][4] this compound is essentially non-fluorescent in its Ca²⁺-free form, but its fluorescence intensity can increase by over 100-fold when saturated with calcium.[4][5]
This document provides detailed application notes and protocols for utilizing this compound to study calcium signaling pathways, with a focus on G-protein coupled receptor (GPCR) activation and store-operated calcium entry (SOCE).
Quantitative Data
The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design and data analysis.
| Property | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | This value can be influenced by the intracellular environment.[5] In some cell types, the intracellular Kd has been estimated to be higher.[6] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | Compatible with the 488 nm laser line.[5] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | |
| Fluorescence Enhancement | >100-fold | Upon saturation with Ca²⁺.[4][5] |
| Quantum Yield (Ca²⁺-bound) | ~0.15 | |
| Molecular Weight (this compound AM) | ~1130 g/mol |
Key Calcium Signaling Pathways Studied with this compound
This compound is instrumental in dissecting complex calcium signaling cascades. Two prominent pathways that are frequently investigated using this dye are GPCR-mediated calcium release and store-operated calcium entry.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that, upon ligand binding, can activate intracellular signaling pathways leading to a rise in cytosolic calcium. Specifically, GPCRs coupled to the Gq alpha subunit activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[7] This transient increase in intracellular Ca²⁺ can be readily detected by this compound.
Store-Operated Calcium Entry (SOCE)
SOCE is a crucial mechanism for replenishing intracellular calcium stores and for generating sustained calcium signals.[8] Following the depletion of Ca²⁺ from the ER (for instance, through GPCR activation), a sensor protein in the ER membrane called STIM1 is activated. Activated STIM1 then translocates to regions of the ER close to the plasma membrane, where it interacts with and opens Orai1 channels, which are calcium-selective channels in the plasma membrane. This leads to an influx of extracellular calcium into the cell.[8][9] this compound can be used to monitor both the initial release from stores and the subsequent sustained influx via SOCE.
Experimental Protocols
Protocol 1: General Cell Loading with this compound AM
This protocol describes the general procedure for loading adherent or suspension cells with the acetoxymethyl (AM) ester form of this compound. This compound AM is membrane-permeant and is hydrolyzed by intracellular esterases to the active, membrane-impermeant form of this compound.[5]
Materials:
-
This compound AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, for inhibiting dye leakage)
Procedure:
-
Prepare a this compound AM stock solution: Dissolve this compound AM in anhydrous DMSO to a concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare the loading solution: On the day of the experiment, thaw an aliquot of the this compound AM stock solution. For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological buffer such as HBSS. To aid in the dispersion of the dye, it is recommended to first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before dilution into the buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
-
Optional - Add Probenecid: To reduce the leakage of the de-esterified this compound from the cells, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
Cell Loading:
-
For adherent cells , remove the culture medium and add the this compound AM loading solution.
-
For suspension cells , pellet the cells by centrifugation, remove the supernatant, and resuspend in the this compound AM loading solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.[10]
-
Washing: After incubation, wash the cells twice with fresh, dye-free buffer (containing probenecid if used in the loading step) to remove extracellular this compound AM.
-
De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the this compound AM by intracellular esterases.
-
Measurement: The cells are now ready for fluorescence measurement of intracellular calcium.
Protocol 2: High-Throughput Screening (HTS) of GPCR Activity using a Fluorescence Plate Reader
This protocol is designed for screening compound libraries for agonist or antagonist activity at a Gq-coupled GPCR in a 96- or 384-well plate format.
Materials:
-
Cells expressing the GPCR of interest, seeded in black-walled, clear-bottom microplates
-
This compound AM loading solution (as described in Protocol 1)
-
Assay buffer (e.g., HBSS)
-
Agonist and antagonist compounds
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells in microplates and culture overnight to form a confluent monolayer.
-
Cell Loading: Load the cells with this compound AM as described in Protocol 1. A no-wash calcium assay kit may also be used, which includes a quencher for extracellular dye, simplifying the procedure.[11]
-
Compound Plate Preparation: Prepare a separate plate containing the test compounds (agonists or antagonists) at the desired concentrations.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
For agonist screening: The instrument's integrated liquid handler adds the agonist compounds to the wells, and fluorescence is continuously monitored to detect an increase in intracellular calcium.
-
For antagonist screening: Pre-incubate the cells with the antagonist compounds before adding a known agonist. A reduction or absence of the expected agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis: The change in fluorescence intensity over time is recorded. Data can be expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or used to calculate the intracellular calcium concentration.
Calculation of Intracellular Calcium Concentration
The intracellular calcium concentration ([Ca²⁺]i) can be estimated from the this compound fluorescence signal using the following equation, derived from the law of mass action for the binding of a single Ca²⁺ ion to the dye:
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
Where:
-
Kd is the dissociation constant of this compound for Ca²⁺ (~390 nM).
-
F is the measured fluorescence intensity of the this compound in the cells.
-
Fmin is the fluorescence intensity of the this compound in the absence of Ca²⁺. This can be determined by treating the cells with a calcium chelator such as EGTA in the presence of a calcium ionophore (e.g., ionomycin) to deplete intracellular calcium.
-
Fmax is the fluorescence intensity of the this compound when saturated with Ca²⁺. This is typically achieved by exposing the cells to a high concentration of calcium in the presence of a calcium ionophore.
It is important to note that in situ calibration can be challenging and the intracellular Kd may differ from the value determined in solution.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a this compound based calcium imaging experiment.
Concluding Remarks
This compound remains a cornerstone for the investigation of intracellular calcium dynamics. Its robust fluorescence response and compatibility with common instrumentation make it a versatile tool for researchers across various disciplines. By following the detailed protocols and understanding the underlying principles of the signaling pathways described in these application notes, scientists and drug development professionals can effectively utilize this compound to unravel the complexities of calcium signaling and accelerate their research and discovery efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calcium imaging - Wikipedia [en.wikipedia.org]
- 3. This compound Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce Fluo-3 AM compartmentalization in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using Fluo-3 AM, with a specific focus on reducing its compartmentalization in cells.
FAQs: Understanding and Troubleshooting this compound AM Compartmentalization
Q1: What is this compound AM compartmentalization?
A1: this compound AM is a cell-permeable dye used to measure intracellular calcium. Once inside the cell, it is cleaved by intracellular esterases to its active, calcium-sensitive form, this compound, which is then trapped within the cytoplasm. However, this compound AM can also be taken up by organelles such as mitochondria and lysosomes. If the dye is de-esterified and trapped within these compartments, it can lead to a non-uniform cytosolic fluorescence and inaccurate measurements of cytoplasmic calcium levels. This sequestration into organelles is known as compartmentalization.[1][2]
Q2: What are the main causes of this compound AM compartmentalization?
A2: Several factors contribute to the compartmentalization of this compound AM:
-
Incomplete de-esterification: If the AM ester form is not fully hydrolyzed by cytosolic esterases, the partially de-esterified, lipophilic intermediates can readily cross organelle membranes.[3]
-
High incubation temperatures: Incubation at 37°C can promote the sequestration of the dye into organelles.[4][5]
-
Dye aggregation: this compound AM is hydrophobic and can form aggregates in aqueous solutions, which may be taken up by cells through endocytosis and accumulate in lysosomes.
-
Active transport: The de-esterified this compound can be actively transported out of the cytoplasm by organic anion transporters, leading to its accumulation in the extracellular space or potential re-uptake into organelles.[6]
Q3: How can I visually identify if this compound AM is compartmentalized in my cells?
A3: Compartmentalization can be identified by observing a punctate or non-uniform fluorescence pattern within the cell using fluorescence microscopy. Instead of a diffuse, even staining throughout the cytoplasm, you may see bright, distinct spots corresponding to organelles like mitochondria or lysosomes. In contrast, the nucleus may appear less fluorescent than the cytoplasm.
Troubleshooting Guide: How to Reduce this compound AM Compartmentalization
This guide provides step-by-step protocols and recommendations to minimize this compound AM compartmentalization and improve the quality of your intracellular calcium measurements.
Optimize Loading Temperature
Lowering the incubation temperature during this compound AM loading is a common and effective method to reduce its sequestration into organelles.[4][5]
Experimental Protocol:
-
Prepare your cells on coverslips or in a microplate.
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
Dilute the this compound AM stock solution to a final working concentration of 1-5 µM in a serum-free physiological buffer (e.g., HBSS).
-
Incubate your cells with the this compound AM working solution for 15-60 minutes at room temperature (20-25°C) or even at 4°C, protected from light.[4]
-
After loading, wash the cells twice with indicator-free buffer.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[5]
-
Proceed with your calcium imaging experiment.
Data on Temperature Effects on this compound Fluorescence Distribution:
| Loading/De-esterification Temperature | Mean Relative Fluorescence Intensity (Nucleus) | Mean Relative Fluorescence Intensity (Cytoplasm) | Observation |
| Load at 4°C, De-esterify at 20°C | ~28 | ~14 | Brighter nucleus compared to cytoplasm |
| Load at 20°C, De-esterify at 20°C | Similar levels | Similar levels | Smaller difference between nucleus and cytoplasm |
| Load at 37°C, De-esterify at 20°C | Lower than cytoplasm | Higher than nucleus | Darker nucleus than cytoplasm |
| Load at 4°C, De-esterify at 37°C | Lower than cytoplasm | Higher than nucleus | Darker nucleus than cytoplasm |
| Load at 20°C, De-esterify at 37°C | Lower than cytoplasm | Higher than nucleus | Darker nucleus than cytoplasm |
| Load at 37°C, De-esterify at 37°C | Lower than cytoplasm | Higher than nucleus | Darker nucleus than cytoplasm |
Note: This data is adapted from a study on osteoblast cells and may vary depending on the cell type.
Use of Pluronic® F-127
Pluronic® F-127 is a non-ionic surfactant that helps to disperse the hydrophobic this compound AM in aqueous media, preventing aggregation and facilitating its entry across the plasma membrane.[7][8]
Experimental Protocol:
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. Gentle heating may be required.[7]
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
Immediately before use, mix equal volumes of the this compound AM stock solution and the 20% Pluronic® F-127 stock solution.[7]
-
Dilute this mixture into your physiological buffer to achieve the final desired this compound AM concentration (typically 1-5 µM). The final concentration of Pluronic® F-127 should be around 0.02%.[5]
-
Proceed with your cell loading protocol as described above.
Impact of Pluronic F-127 on this compound AM Loading:
| Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Observation |
| This compound AM alone | Baseline | Slow uptake of the dye |
| This compound AM + 10% (v/v) Pluronic F-127 | Significantly higher than baseline | Improved dye uptake and overall fluorescence |
Note: This data is based on studies in B. malayi muscle cells and illustrates the general principle of improved loading with Pluronic F-127.[8]
Inhibit Organic Anion Transporters with Probenecid (B1678239)
Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of de-esterified this compound from the cytoplasm, which can indirectly help reduce compartmentalization by maintaining a higher cytosolic concentration.[9][10]
Experimental Protocol:
-
Prepare a stock solution of probenecid (e.g., 250 mM in 0.5 N NaOH).
-
During the preparation of your this compound AM working solution, add probenecid to a final concentration of 1-2.5 mM.[5]
-
Ensure the final pH of the loading buffer is adjusted to the physiological range (7.2-7.4).
-
Load the cells with the this compound AM and probenecid-containing solution.
-
Wash the cells with a buffer that also contains probenecid to prevent dye leakage during the experiment.
Ensure Complete De-esterification
Incomplete hydrolysis of the AM ester is a major contributor to compartmentalization. To address this, ensure sufficient time for intracellular esterases to act.
Workflow for Assessing De-esterification:
Caption: Workflow for this compound AM loading and de-esterification.
Protocol for a Simple Esterase Activity Assay:
A simple method to assess intracellular esterase activity is to use a fluorogenic substrate like Calcein AM, which becomes fluorescent upon cleavage by esterases.
-
Load one set of cells with Calcein AM (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Load another set of cells with this compound AM using your standard protocol.
-
Image both sets of cells. Bright, uniform fluorescence in the Calcein AM-loaded cells indicates robust esterase activity. If Calcein AM staining is weak or patchy, it may suggest low esterase activity in your cells, which could contribute to this compound AM compartmentalization.
Consider Alternative Dyes
Newer calcium indicators have been developed with improved properties, including better cytosolic retention and reduced compartmentalization.
Comparison of this compound AM with Alternative Calcium Indicators:
| Indicator | Key Advantages over this compound AM | Loading Temperature | Probenecid Required? |
| Fluo-4 AM | Brighter fluorescence signal at the same concentration.[11] | 37°C | Often recommended |
| Fluo-8 AM | ~2 times brighter than Fluo-4 and ~4 times brighter than this compound; can be loaded at room temperature.[12][13] | Room Temperature or 37°C | Often not required |
| Cal-520® AM | Optimized for cytosolic localization, reducing compartmentalization; improved signal-to-noise ratio.[2][14] | 37°C | Generally not required[11] |
Visualizing the Process: this compound AM in the Cell
The following diagram illustrates the pathway of this compound AM from cell entry to its potential compartmentalization and extrusion.
Caption: Cellular pathway of this compound AM.
By understanding the factors that contribute to this compound AM compartmentalization and implementing these troubleshooting strategies, researchers can significantly improve the accuracy and reliability of their intracellular calcium measurements.
References
- 1. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cal-520® AM, a Development Overview | AAT Bioquest [aatbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biotium.com [biotium.com]
- 5. abpbio.com [abpbio.com]
- 6. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Cal-520®, Cal-590™, and Cal-630™ Calcium Detection Reagents | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Low Fluo-3 Fluorescence Signal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low fluorescence signals in experiments using the calcium indicator Fluo-3.
Frequently Asked Questions (FAQs)
Dye Preparation and Handling
Q1: Why is my this compound fluorescence signal weak or non-existent?
A weak or absent signal can stem from several issues, including degraded dye, suboptimal cell loading, incomplete de-esterification of the AM ester, inappropriate experimental conditions, or incorrect instrument settings. A systematic approach to troubleshooting, starting from dye preparation and moving through to data acquisition, is recommended.
Q2: How can I ensure my this compound AM stock solution is viable?
The acetoxymethyl (AM) ester form of this compound is susceptible to hydrolysis.[1] Proper storage and handling are critical for its efficacy.
-
Storage: Always store this compound AM stock solutions frozen at -20°C, protected from light and moisture.[1][2] Use of anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing stock solutions.[2][3]
-
Handling: Before use, allow the vial to warm to room temperature to prevent condensation, which can hydrolyze the AM ester.[2] It is best to prepare fresh stock solutions, but if stored, they should be stable for at least six months if kept tightly sealed and protected from moisture.[2]
-
Viability Test: To check for degradation, you can perform a simple test. Dilute a small amount of the AM ester stock to about 1 µM in a calcium-free buffer. Measure the fluorescence. Then, add a saturating concentration of calcium (≥5 µM).[3][4] A significant increase in fluorescence indicates that the AM ester has been prematurely hydrolyzed.[4]
Cell Loading and Incubation
Q3: What is the optimal concentration for this compound AM during cell loading?
The final loading concentration of this compound AM typically ranges from 1-5 µM.[2][5] However, the optimal concentration depends on the cell type and experimental conditions and should be determined empirically. It is advisable to use the minimum dye concentration that yields an adequate signal-to-noise ratio to avoid artifacts and minimize background fluorescence.[3][5]
Q4: My cells are not loading efficiently with this compound AM. What can I do to improve uptake?
Several factors influence the loading efficiency of this compound AM into live cells.
-
Dispersing Agent: Use the non-ionic detergent Pluronic® F-127 (typically at a final concentration of 0.02-0.04%) to aid in the dispersion of the water-insoluble this compound AM in your aqueous loading buffer.[5]
-
Incubation Temperature: The ideal temperature is a balance. Incubation at 37°C can promote dye compartmentalization into organelles, while incubation at room temperature (20-25°C) often reduces this issue, leading to a more uniform cytoplasmic signal.[2][5]
-
Incubation Time: A typical incubation period is between 15 and 60 minutes.[5] This parameter should be optimized for your specific cell line to ensure adequate loading without causing cellular stress.
-
Cell Health: Only healthy, viable cells with active esterases can effectively load and retain the dye. Ensure your cells are healthy before and during the loading process.
Q5: The fluorescence signal is strong initially but fades quickly. What is happening?
Rapid signal loss can be attributed to dye leakage or photobleaching.
-
Dye Leakage: Once this compound AM is hydrolyzed to its active, membrane-impermeant form (this compound), it can be actively extruded from the cell by organic anion transporters.[1][6] To mitigate this, you can add an anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) to the medium during both loading and imaging.[1][5][6] Note that probenecid can have off-target effects and may be toxic to some cells.[1]
-
Photobleaching: This occurs when the fluorophore is irreversibly damaged by exposure to excitation light. To minimize photobleaching, reduce the intensity and duration of light exposure by using neutral density filters, lowering laser power, or reducing exposure time.
Q6: What is dye compartmentalization and how does it affect my signal?
Compartmentalization is the sequestration of the dye within intracellular organelles, such as mitochondria or the endoplasmic reticulum.[2][5][7] This can be problematic as it may obscure the desired cytoplasmic calcium signal. To reduce this effect, it is often recommended to perform the cell loading at room temperature rather than 37°C.[2][5]
Q7: How do I ensure the this compound AM is properly activated inside the cells?
This compound AM is not fluorescent and does not bind calcium. It must be hydrolyzed by intracellular esterases to become the active indicator, this compound.[2][8][9] After loading the cells with this compound AM and washing away the excess dye, you should incubate the cells for an additional 30 minutes to allow for complete de-esterification.[5]
Experimental Conditions and Imaging
Q8: Could my imaging setup be the cause of the low signal?
Yes, incorrect instrument settings are a common cause of poor signal.
-
Wavelengths: this compound is excited by the 488 nm argon-ion laser line.[2] Its excitation maximum is approximately 506 nm, and its emission maximum is around 526 nm upon binding calcium.[1][2]
-
Filter Sets: Use a standard fluorescein (B123965) isothiocyanate (FITC) filter set for visualization.[1][9]
-
Instrument Settings: Ensure the laser is properly aligned and that the detector gain or photomultiplier tube (PMT) voltage is set appropriately. Start with a control sample to optimize settings.[10]
Q9: What are common causes of fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[11]
-
Self-Quenching: Overly high concentrations of the dye can lead to self-quenching.[12] This is another reason to titrate the this compound AM concentration to the lowest effective level.
-
Chemical Quenchers: The presence of certain molecules, such as molecular oxygen or heavy atoms, can quench fluorescence.[11][12] Some amino acids like Tryptophan can also act as quenchers.[13]
-
Environmental Factors: this compound fluorescence is sensitive to pH and temperature.[1][12] Ensure your experimental buffer has a stable and appropriate pH.
Q10: How can I improve my signal-to-noise ratio (SNR)?
Optimizing the SNR is key to obtaining clear data.[14]
-
Increase Signal: Use an optimal dye concentration and ensure your light source and filters are well-matched to this compound's spectral properties.[15] Increasing excitation light intensity can boost the signal, but be mindful of photobleaching and phototoxicity.[16][17]
-
Decrease Noise: Reduce background light by working in a darkened room and ensuring your sample medium does not contain fluorescent components (e.g., phenol (B47542) red).[17] For microscopy, reducing the detector aperture (pinhole) can help exclude out-of-focus light and noise.[16]
-
Controls: Always include unstained cells as a control to measure and potentially subtract autofluorescence.[18]
Data and Protocols
Quantitative Data Summary
Table 1: this compound Spectroscopic and Calcium Binding Properties
| Property | Value | Reference(s) |
| Excitation Wavelength (Max) | ~506 nm | [1][2] |
| Emission Wavelength (Max) | ~526 nm | [1][2] |
| Calcium Dissociation Constant (Kd) | ~390-450 nM | [1][2][4] |
| Fluorescence Increase | >40-fold to ~100-fold | [1][2][4] |
| Recommended Laser Line | 488 nm (Argon-ion) | [2] |
| Common Filter Set | FITC | [1] |
Table 2: Typical this compound AM Cell Loading Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| This compound AM Stock Solution | 1-5 mM in anhydrous DMSO | [5] |
| Final Loading Concentration | 1-5 µM | [2][5] |
| Pluronic® F-127 Final Conc. | 0.02% - 0.04% (optional but recommended) | [5][19] |
| Probenecid Final Conc. | 1-2.5 mM (optional) | [3][5] |
| Incubation Temperature | 20-37°C (Room temp often preferred) | [3][5] |
| Incubation Time | 15-60 minutes | [3][5] |
| De-esterification Time | 30 minutes (post-loading) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound AM Stock Solution
-
Bring the vial of this compound AM and a vial of anhydrous DMSO to room temperature before opening.
-
Prepare a 1-5 mM stock solution by adding the appropriate volume of anhydrous DMSO to the this compound AM solid. For example, to make a 2 mM solution from 1 mg of this compound AM (MW: ~1130 g/mol ), add approximately 442 µL of anhydrous DMSO.[19]
-
Vortex briefly to dissolve fully. Dissolution may be slow, so allow sufficient time.[2]
-
For storage, aliquot the stock solution into smaller, tightly sealed vials and store at -20°C, protected from light and moisture.[19]
Protocol 2: General Cell Loading with this compound AM
-
Prepare Loading Buffer: Use a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer.
-
Prepare Dye Working Solution: a. For easier dispersion, first mix your this compound AM stock solution (e.g., 1-5 mM in DMSO) with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO.[5] b. Dilute this mixture into your prepared loading buffer to achieve the desired final this compound AM concentration (typically 1-5 µM). If using probenecid, it can be added to the loading buffer at this stage.
-
Cell Loading: a. Remove the culture medium from your adherent or suspension cells. b. Wash the cells once with the warm loading buffer. c. Add the dye working solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[5]
-
Wash and De-esterify: a. Remove the dye working solution and wash the cells twice with fresh, warm buffer to remove any extracellular dye.[2][5] If using probenecid, include it in the wash buffer as well. b. Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases.[5]
-
The cells are now ready for imaging.
Visualizations
Caption: Troubleshooting workflow for low this compound fluorescence signals.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 5. abpbio.com [abpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of mitochondrial matrix calcium: studies using this compound as a fluorescent calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 13. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 15. youtube.com [youtube.com]
- 16. Signal-to-Noise Considerations [evidentscientific.com]
- 17. ionoptix.com [ionoptix.com]
- 18. bosterbio.com [bosterbio.com]
- 19. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Preventing Fluo-3 Phototoxicity During Live Imaging
Welcome to the technical support center for preventing Fluo-3 phototoxicity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during live cell imaging experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a fluorescent indicator used to measure intracellular calcium (Ca2+) concentrations.[1][2] It is essentially non-fluorescent in its free state but exhibits a significant increase in fluorescence intensity (typically over 100-fold) upon binding to Ca2+.[1][2][3] This property allows researchers to visualize and quantify changes in intracellular calcium levels, which are crucial for various cellular processes.[1] this compound is excitable by visible light, commonly with an argon-ion laser at 488 nm, and its emission maximum is around 525 nm, making it compatible with standard FITC filter sets.[1][2] For intracellular applications, the membrane-permeant acetoxymethyl (AM) ester form, this compound AM, is used.[1][4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound indicator in the cytoplasm.[1][4]
Q2: What is phototoxicity and why is it a concern with this compound?
A: Phototoxicity refers to the damage caused to cells by light, which is a common issue in fluorescence microscopy.[5][6] When fluorescent molecules like this compound are excited by light, they can react with molecular oxygen to produce reactive oxygen species (ROS).[7][8] These ROS, such as singlet oxygen, can damage cellular components like DNA, proteins, and lipids, leading to impaired cell function and even cell death.[8][9] While this compound itself is not inherently toxic, the illumination required to excite it during live imaging can induce phototoxicity.[10] This is a significant concern as it can compromise the physiological relevance of the experimental data.[5][6]
Q3: What are the visible signs of phototoxicity in my cells?
A: The signs of phototoxicity can range from subtle to severe. Some common indicators include:
-
Morphological Changes: Membrane blebbing, formation of vacuoles, and changes in cell shape.[9]
-
Functional Impairment: Arrest of mitosis, altered mitochondrial dynamics, and changes in cell migration rates.[7][9]
-
Cell Death: In severe cases, phototoxicity can lead to apoptosis or necrosis.[10]
It is crucial to monitor cell health throughout the imaging experiment to ensure the observed effects are due to the experimental conditions and not artifacts of phototoxicity.
Q4: How can I minimize phototoxicity when using this compound?
A: Minimizing phototoxicity is a critical aspect of live cell imaging. Here are several strategies:
-
Reduce Illumination Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.[11][12] For live-cell imaging, it is often recommended to stay below 10-15% of the maximum laser power.[11]
-
Optimize Exposure Time: While the total light dose is a key factor in phototoxicity, some studies suggest that using longer exposure times with lower light intensities can be less damaging than short exposures with high intensities.[7][13] This is partly due to minimizing "illumination overhead," where the sample is illuminated even when the camera is not acquiring an image.[7][13][14]
-
Limit Illumination Area and Duration: Only illuminate the specific region of interest and for the shortest duration necessary.[6] Avoid unnecessarily prolonged or repeated exposure of the same cells.[12]
-
Use Sensitive Detectors: Employing highly sensitive cameras allows for the use of lower excitation light levels while maintaining a good signal.[13]
-
Consider Alternatives: For demanding applications, newer generation calcium indicators like Fluo-4, Fluo-8, or Cal-520 may be less phototoxic as they are brighter and require lower dye concentrations or excitation light.[15][16][17]
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Improper this compound AM Loading | Ensure the this compound AM stock solution is properly prepared in anhydrous DMSO.[18][19][20] Verify the final working concentration (typically 1-5 µM) and incubation time (15-60 minutes at 20-37°C) are optimized for your cell type.[20][21] |
| Incomplete De-esterification | After loading, wash the cells and incubate them in dye-free medium for at least 30 minutes to allow for complete cleavage of the AM ester by intracellular esterases.[20][21][22] |
| Dye Leakage | The de-esterified this compound can leak out of the cells. Consider using an organic anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) in the medium to reduce leakage.[16][20] |
| Incorrect Imaging Settings | Confirm that the excitation and emission wavelengths are correctly set for this compound (Excitation ~488-506 nm, Emission ~526 nm).[2][21] Check that the filter sets are appropriate for this compound detection.[23] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Extracellular this compound AM | Thoroughly wash the cells with indicator-free medium after the loading step to remove any residual extracellular dye.[20] |
| Autofluorescence | Image a control group of unstained cells under the same imaging conditions to assess the level of natural cellular autofluorescence.[11] Some culture media components can also be fluorescent.[8] |
| Dye Compartmentalization | Subcellular compartmentalization of the dye can contribute to background. Lowering the incubation temperature during loading may reduce this issue.[20] |
Problem 3: Rapid Photobleaching and Signs of Phototoxicity
| Possible Cause | Troubleshooting Step |
| Excessive Illumination | Reduce the laser power or illumination intensity to the minimum required for a clear signal.[11][12] |
| Prolonged Exposure | Minimize the total exposure time by acquiring images only when necessary.[12] Use time-lapse settings with the longest possible interval that still captures the dynamics of interest. |
| Illumination Overhead | If your system allows, use hardware triggering (e.g., TTL-controlled LEDs) to precisely synchronize illumination with camera exposure, eliminating unnecessary light exposure.[7][13][24] |
| Use of Antioxidants | Consider adding antioxidants to the imaging medium to help quench reactive oxygen species. |
| Alternative Dyes | Evaluate newer, brighter calcium indicators like Fluo-4 or Calbryte™ 520, which may provide a better signal with less excitation light, thus reducing phototoxicity.[15][16] |
Quantitative Data Summary
| Parameter | This compound | Fluo-4 | Fluo-8 | Calbryte™ 520 |
| Excitation Max (nm) | ~506 | ~494 | ~490 | ~492 |
| Emission Max (nm) | ~526 | ~516 | ~514 | ~514 |
| Relative Brightness | ~1x | ~2x brighter than this compound[17] | ~4x brighter than this compound[17] | Brighter than this compound & Fluo-4 |
| Ca2+ Binding Affinity (Kd) | ~390 nM[2] | ~345 nM[15][16] | Varies (e.g., Fluo-8H ~232 nM) | ~1200 nM[15][16] |
| Fluorescence Increase | ~100-fold[2] | ~100-fold[15] | ~200-fold[15][16] | ~300-fold[15][16] |
| Loading Temperature | 37°C[16][17] | 37°C[17] | Room Temperature[17] | Room Temperature |
Experimental Protocols
Standard this compound AM Loading Protocol
-
Prepare Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-5 mM.[20] Aliquot and store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound AM stock solution in a buffered physiological medium (e.g., HBSS) to a final working concentration of 1-5 µM.[20][21] For improved dispersion, Pluronic® F-127 can be added to a final concentration of about 0.02%.[20][21]
-
Cell Loading: Replace the culture medium with the this compound AM working solution. Incubate the cells for 15-60 minutes at 20-37°C.[20] The optimal time and temperature should be determined empirically for each cell type.
-
Wash and De-esterify: Wash the cells twice with indicator-free medium to remove extracellular dye.[22] Incubate the cells for an additional 30 minutes in dye-free medium to allow for complete de-esterification of the this compound AM.[20][21]
-
Imaging: Proceed with live cell imaging using appropriate excitation and emission wavelengths for this compound.
Visualizations
Caption: The signaling pathway illustrating how excitation of this compound can lead to the generation of reactive oxygen species (ROS) and subsequent phototoxicity.
Caption: A logical workflow for troubleshooting common issues encountered during this compound live cell imaging experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. line-a.co.il [line-a.co.il]
- 14. researchgate.net [researchgate.net]
- 15. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. abpbio.com [abpbio.com]
- 21. This compound-AM Assay [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Technical Support Center: Optimizing Fluo-3 AM Loading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Fluo-3 AM loading concentration and time for accurate intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM (acetoxymethyl ester) is a cell-permeant dye used to measure intracellular calcium.[1][2] The AM ester group makes the molecule lipophilic, allowing it to cross the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant this compound molecule.[1][2][3] In its free form, this compound is largely non-fluorescent.[2][4] Upon binding to calcium ions (Ca²⁺), its fluorescence intensity increases by approximately 40 to 100-fold, with excitation and emission maxima around 506 nm and 526 nm, respectively.[3][4][5] This fluorescence increase allows for the detection of changes in intracellular calcium concentration.
Q2: What are the typical loading concentrations and incubation times for this compound AM?
The optimal loading conditions for this compound AM are cell-type dependent and require empirical determination.[6][7] However, a general starting point is a final concentration of 1-5 µM and an incubation time of 15-60 minutes at 20-37°C.[6][7][8] It is recommended to use the lowest dye concentration that yields a sufficient signal-to-noise ratio to minimize potential artifacts.[6][7]
Q3: What is the role of Pluronic® F-127 in the loading buffer?
Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic this compound AM in aqueous media.[4][6][9] Its inclusion in the loading buffer helps to prevent dye aggregation and facilitates more uniform loading of cells.[6][9] A common final concentration for Pluronic® F-127 is around 0.02%.[6][8]
Q4: Why is probenecid (B1678239) sometimes added to the loading and imaging buffer?
Probenecid is an inhibitor of organic anion transporters in the cell membrane.[3][6][7] The active, de-esterified form of this compound is an organic anion and can be extruded from the cell by these transporters, leading to signal loss over time.[6][7] Adding probenecid (typically at 1-2.5 mM) can reduce this leakage and improve dye retention within the cell.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Fluorescence Signal | 1. Suboptimal Loading: Insufficient dye concentration or incubation time.[6][7] 2. Incomplete De-esterification: Esterases have not fully cleaved the AM groups.[6][10] 3. Dye Leakage: Active transport of this compound out of the cell.[6][7] 4. Hydrolyzed this compound AM Stock: The AM ester has been hydrolyzed due to moisture.[4] | 1. Optimize Loading: Systematically vary the this compound AM concentration (e.g., 1-10 µM) and incubation time (e.g., 30-60 min).[6][7][11] 2. Allow Time for De-esterification: After loading, incubate cells in dye-free medium for an additional 30 minutes to ensure complete cleavage of the AM esters.[6][8][10] 3. Use Probenecid: Add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers.[6][7][11] 4. Proper Stock Handling: Prepare this compound AM stock solution in anhydrous DMSO.[4] Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[4] |
| High Background Fluorescence | 1. Extracellular Dye: Residual this compound AM in the medium or attached to the cell surface.[6] 2. Incomplete Hydrolysis: The AM ester form of the dye can contribute to background fluorescence. | 1. Thorough Washing: Wash cells 2-3 times with indicator-free medium after loading to remove extracellular dye.[6][10][11] 2. De-esterification Step: Ensure a 30-minute incubation in dye-free medium after loading to allow for complete intracellular hydrolysis.[6] |
| Uneven Cell Loading | 1. Dye Aggregation: this compound AM is hydrophobic and can form aggregates in aqueous solutions.[6] 2. Cell Clumping: Adherent cells may not be in a uniform monolayer, or suspension cells may be clumped. | 1. Use Pluronic® F-127: Add Pluronic® F-127 (typically 0.02%) to the loading buffer to aid in dye solubilization.[4][6][8] 2. Ensure Monolayer/Single Cell Suspension: For adherent cells, ensure they are seeded at an appropriate density to form a confluent monolayer. For suspension cells, gently triturate to break up clumps before loading. |
| Dye Compartmentalization | 1. Uptake into Organelles: this compound AM can accumulate in organelles like mitochondria, especially at higher temperatures.[4][6][7] | 1. Lower Incubation Temperature: Perform the loading step at a lower temperature, such as room temperature (20-25°C), to reduce sequestration into organelles.[4][6][7] |
| Phototoxicity or Photobleaching | 1. Excessive Light Exposure: High-intensity illumination or prolonged exposure can damage cells and irreversibly destroy the fluorophore.[12][13] | 1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time that provides an adequate signal.[13] 2. Use Neutral Density Filters: Reduce illumination intensity.[13] 3. Limit Image Acquisition: Only acquire images when necessary for the experimental time points.[13] |
Experimental Protocols
This compound AM Stock Solution Preparation
-
Warm the vial of this compound AM to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a 1-5 mM stock solution by dissolving the this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][6]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots, desiccated and protected from light at -20°C.[4]
Cell Loading with this compound AM
-
Prepare Loading Buffer: Dilute the this compound AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 1-5 µM.[6][14]
-
Add Pluronic® F-127 (Optional but Recommended): To aid in dye dispersion, mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[6][7]
-
Add Probenecid (Optional): To reduce dye leakage, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[6][7]
-
Cell Loading:
-
For adherent cells, remove the culture medium and add the loading buffer.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the loading buffer.
-
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[6][7] Optimal time and temperature should be determined empirically for each cell type.[6][7]
-
Washing: Remove the loading solution and wash the cells 2-3 times with indicator-free medium (containing probenecid if used during loading) to remove any extracellular dye.[6][10]
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium at the same temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.[6][8]
-
Measurement: Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 488-506 nm and emission detection at approximately 526 nm.[2][8]
Visualizations
Caption: Mechanism of this compound AM for intracellular calcium detection.
Caption: Workflow for optimizing this compound AM loading conditions.
Caption: Decision tree for troubleshooting common this compound AM issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 6. abpbio.com [abpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound-AM Assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. biocompare.com [biocompare.com]
- 14. ionbiosciences.com [ionbiosciences.com]
Fluo-3 Technical Support Center: Troubleshooting Signal Bleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing Fluo-3 signal bleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent indicator used to measure intracellular calcium (Ca2+) concentrations.[1][2] It is widely used in techniques like flow cytometry and confocal laser scanning microscopy.[1] this compound is excited by visible light, typically from an argon-ion laser at 488 nm, and its fluorescence emission peaks at approximately 525 nm.[1][2] In its calcium-free form, this compound is essentially non-fluorescent. Upon binding to Ca2+, its fluorescence intensity can increase by about 100-fold.[2] For cellular studies, the acetoxymethyl (AM) ester form, this compound AM, is used, which can cross cell membranes and is then cleaved by intracellular esterases to trap the active this compound dye inside the cell.
Q2: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a progressive fading of the fluorescent signal during an imaging experiment.[3] This is problematic for several reasons:
-
Signal Loss: It reduces the signal-to-noise ratio, making it difficult to detect real changes in intracellular calcium.
-
Quantitative Inaccuracy: Photobleaching can be mistaken for a physiological decrease in calcium concentration, leading to incorrect data interpretation.
-
Limited Imaging Time: Rapid photobleaching limits the duration of time-lapse imaging experiments.
The mechanism of photobleaching often involves the fluorophore entering a long-lived, highly reactive triplet state, from which it can react with molecular oxygen to form reactive oxygen species (ROS). These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.
Q3: My this compound signal is fading too quickly. What are the first things I should check?
If you are experiencing rapid signal loss, consider the following initial troubleshooting steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the image acquisition time or the frequency of image capture in a time-lapse series.[3]
-
Use Appropriate Filters: Ensure your filter sets are optimized for this compound (excitation ~488 nm, emission ~525 nm) to maximize signal detection and minimize unnecessary light exposure.
-
Proper Sample Preparation: Ensure cells are healthy and properly loaded with this compound AM. Incomplete de-esterification or dye leakage can contribute to a poor signal.
Q4: Are there chemical reagents that can help reduce this compound photobleaching?
Yes, anti-bleaching agents, also known as antifade reagents, can be added to the imaging medium to reduce the rate of photobleaching. These reagents work by scavenging reactive oxygen species. For live-cell imaging with this compound, it is crucial to use reagents that are non-toxic to the cells. Common anti-bleaching agents for live-cell imaging include:
-
Trolox: A water-soluble derivative of vitamin E that is an effective antioxidant.
-
n-Propyl gallate (NPG): Another widely used antioxidant.
-
Commercial Antifade Reagents: Several companies offer optimized antifade solutions for live-cell imaging that are compatible with this compound.
It is important to note that the effectiveness of these agents can be cell-type and experiment-dependent, so some optimization may be required.
Q5: How does this compound compare to other calcium indicators like Fluo-4 (B1262720) in terms of photostability?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading (Photobleaching) | 1. Excitation light is too intense. 2. Exposure time is too long or imaging frequency is too high. 3. Imaging medium lacks antioxidants. 4. This compound is inherently less photostable than newer dyes. | 1. Reduce laser power or lamp intensity to the minimum required for a good signal. 2. Decrease acquisition time, increase the interval between images in a time-lapse, and only illuminate the sample when acquiring an image. 3. Supplement the imaging medium with an anti-bleaching agent suitable for live cells (e.g., Trolox). 4. Consider using a more photostable calcium indicator like Fluo-4. |
| Low Initial Signal Intensity | 1. Inefficient loading of this compound AM. 2. Incomplete de-esterification of this compound AM. 3. Dye leakage from the cells. 4. Low resting intracellular calcium levels. | 1. Optimize this compound AM concentration and incubation time for your cell type. The addition of a non-ionic detergent like Pluronic F-127 can aid in dye loading.[7] 2. After loading, incubate cells in dye-free medium for a period (e.g., 30 minutes) to allow for complete de-esterification by intracellular esterases.[7] 3. Use an anion transport inhibitor like probenecid (B1678239) in the imaging medium to reduce dye leakage. 4. This may be physiological. Ensure your imaging system is sensitive enough to detect basal fluorescence. |
| High Background Fluorescence | 1. Extracellular this compound AM that has not been washed away. 2. Autofluorescence from the cells or imaging medium. | 1. Ensure thorough washing of cells with fresh, dye-free medium after the loading step. 2. Image a control sample of unlabeled cells to assess the level of autofluorescence. If high, consider using a different imaging medium with lower background fluorescence. |
| Signal is not responding to stimuli | 1. Cells are not viable. 2. The stimulus is not effectively reaching the cells. 3. The intracellular calcium concentration is not changing in response to the stimulus. | 1. Check cell viability using a live/dead stain. 2. Ensure proper delivery of the stimulus to the cells in the imaging chamber. 3. This may be a valid experimental result. Use a positive control (e.g., a calcium ionophore like ionomycin) to confirm that the this compound is responsive to calcium changes. |
Quantitative Data on Photobleaching
While specific photobleaching rates for this compound are not well-documented, the following table provides a comparison of the photostability of fluorescein (B123965) (spectroscopically similar to this compound) with and without an antifade reagent. This data illustrates the significant improvement in signal stability that can be achieved.
| Fluorophore | Mounting Medium | Photobleaching Half-Life (seconds) |
| Fluorescein | 90% Glycerol in PBS | 9 |
| Fluorescein | Vectashield (Antifade) | 96 |
Data adapted from a study on antifading agents in fluorescence microscopy. Note that these are for fixed samples, but the principle of improved stability with antifade agents applies to live-cell imaging as well.
Experimental Protocols
Protocol 1: Loading Adherent Cells with this compound AM
-
Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound AM stock solution to a final concentration of 1-5 µM in a buffered physiological solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES. The optimal concentration should be determined empirically for your cell type.
-
To aid in dispersing the dye, you can mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting it into the loading buffer. The final concentration of Pluronic F-127 should be around 0.02%.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the buffered physiological solution.
-
Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh, warm, dye-free buffered physiological solution.
-
Add fresh dye-free buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound AM.
-
-
Ready for Imaging: The cells are now loaded with this compound and ready for imaging. It is recommended to perform the experiment within 1-2 hours of loading.
Protocol 2: Minimizing Photobleaching During a Time-Lapse Imaging Experiment
-
Prepare Imaging Medium: Use a buffered physiological solution (as in Protocol 1) and supplement it with an anti-bleaching agent suitable for live cells (e.g., 1 mM Trolox). If dye leakage is an issue, also include an anion transport inhibitor like 1-2.5 mM probenecid.
-
Microscope Setup:
-
Turn on the microscope and the light source, allowing them to warm up and stabilize.
-
Use the lowest possible magnification to locate the cells of interest using brightfield or phase-contrast microscopy to minimize light exposure to the fluorescent dye.
-
-
Image Acquisition Settings:
-
Excitation Intensity: Set the laser power or lamp intensity to the lowest level that provides a clear signal above background.
-
Exposure Time/Dwell Time: Use the shortest possible exposure time that yields a good signal-to-noise ratio.
-
Binning: If your camera supports it, consider using 2x2 or 3x3 binning to increase sensitivity, which may allow for a further reduction in excitation intensity or exposure time.
-
Time Interval: For time-lapse imaging, use the longest possible interval between image acquisitions that will still capture the dynamics of the calcium signal you are studying.
-
-
Acquisition:
-
Focus on a region of interest.
-
Start the time-lapse acquisition.
-
Keep the shutter closed between acquisitions to prevent unnecessary light exposure.
-
-
Data Analysis: When analyzing your data, be aware of any gradual decrease in baseline fluorescence, which may indicate that some photobleaching is still occurring. You can correct for this during post-processing if necessary.
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathway of this compound.
Caption: Experimental workflow for minimizing this compound photobleaching.
Caption: A logical flowchart for troubleshooting this compound signal fading.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 4. Comparing Ca2+-Sensitive Dyes this compound & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 5. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background Fluorescence with Fluo-3
Welcome to the technical support center for Fluo-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence with this compound can typically be attributed to one or more of the following factors:
-
Extracellular this compound: Residual this compound AM ester or its hydrolyzed form may be present in the extracellular medium, contributing to background signal.[1][2]
-
Incomplete Hydrolysis of this compound AM: The AM ester form of this compound is not fluorescent. However, if it is not completely cleaved by intracellular esterases, it can lead to a low but persistent background signal.[1][3] Incomplete de-esterification can also result in the dye being compartmentalized within organelles.[1]
-
Autofluorescence: Cells and culture media can exhibit natural fluorescence, which can interfere with the this compound signal.[4][5] Common sources include phenol (B47542) red in the media, as well as cellular components like collagen and elastin.[5][6]
-
Dye Leakage: The de-esterified this compound can leak out of the cells over time, contributing to extracellular fluorescence. This can be mitigated by using anion transport inhibitors like probenecid (B1678239).[1][2]
Q2: How can I minimize background fluorescence from extracellular this compound?
To reduce background from extracellular dye, it is crucial to thoroughly wash the cells after loading and before measurement. Additionally, the use of a quenching agent can be effective.
Experimental Protocol: Cell Washing and Quenching
-
Post-Loading Wash: After incubating the cells with this compound AM, remove the loading solution and wash the cells 2-3 times with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[2]
-
Quenching (Optional): If background fluorescence persists, you can add a quenching agent to the extracellular medium. Trypan blue is a common quencher that can reduce overall background fluorescence.[4][7] Another option is to use an anti-fluorescein antibody which can quench the fluorescence of any leaked dye.[8]
| Quenching Agent | Typical Concentration | Notes |
| Trypan Blue | 0.2% | Can fluoresce in the red spectrum, so it may not be suitable for multi-color experiments.[4][7] |
| Anti-fluorescein Antibody | Varies by supplier | Specifically targets fluorescein-based dyes like this compound.[8] |
Q3: What should I do if my background remains high after washing, suggesting incomplete hydrolysis of this compound AM?
Incomplete de-esterification of the this compound AM ester by intracellular esterases is a common issue.[1][3] Optimizing the loading protocol can ensure complete hydrolysis.
Experimental Protocol: Optimizing this compound AM Loading
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[1]
-
Prepare Loading Solution: Dilute the stock solution to a final concentration of 1-5 µM in a buffered physiological medium. To aid in dispersion, you can mix the this compound AM stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[1][2]
-
Incubation: Incubate the cells with the loading solution for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for your specific cell type.[1]
-
De-esterification: After washing, incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification of the intracellular this compound AM.[1][2]
Q4: How can I identify and reduce autofluorescence from my cells or medium?
Autofluorescence from intrinsic cellular components and the culture medium can significantly contribute to background noise.[5][6]
Strategies to Mitigate Autofluorescence
-
Use Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, is fluorescent. Switching to a phenol red-free medium for the duration of the experiment can significantly reduce background.[6]
-
Pre-Experiment Check: Before loading with this compound, examine your unstained cells under the same fluorescence settings you will use for your experiment. This will give you a baseline level of autofluorescence.[9]
-
Photobleaching: Exposing the sample to intense light from the microscope's fluorescence lamp before adding the dye can sometimes reduce autofluorescence by photobleaching the endogenous fluorophores.[4]
-
Chemical Quenchers: Certain chemicals can be used to quench autofluorescence. For example, sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence after fixation.[4]
| Source of Autofluorescence | Mitigation Strategy |
| Phenol Red in Media | Use phenol red-free media during the experiment.[6] |
| Cellular Components (e.g., NADH, flavins) | Image unstained cells to determine baseline autofluorescence.[9] Consider photobleaching before dye loading.[4] |
| Fixation-Induced (e.g., glutaraldehyde) | Use a quenching agent like sodium borohydride.[4] |
| Lipofuscin | Use specific quenchers like Sudan Black B.[4] |
Q5: Can you provide a step-by-step troubleshooting workflow for high background fluorescence?
This flowchart outlines a systematic approach to diagnosing and resolving high background fluorescence issues with this compound.
Q6: Are there alternative calcium indicators that are less prone to background issues?
Yes, several newer calcium indicators have been developed with improved properties, including higher signal-to-noise ratios and reduced background fluorescence compared to this compound.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca2+ (nM) | Key Advantages over this compound |
| Fluo-4 | 494 | 516 | 345 | Brighter fluorescence, leading to better signal-to-noise.[10][11] |
| Cal-520® | 492 | 514 | 320 | Very high signal-to-noise ratio and good cell retention.[12][13] |
| Calbryte™ 520 | 492 | 514 | 1200 | Extremely bright with a very large fluorescence increase (~300-fold), leading to excellent signal-to-noise.[10][11] Does not require probenecid for cell retention.[10] |
| Fluo-8® | 490 | 514 | 389 | Brighter than Fluo-4 and can be loaded at room temperature.[10] |
It's important to note that the optimal indicator will depend on the specific experimental conditions and cell type.
References
- 1. abpbio.com [abpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
Fluo-3 AM Hydrolysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium measurements using Fluo-3 AM, with a specific focus on incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound AM and how does it work?
This compound AM (acetoxymethyl ester) is a cell-permeant dye used for measuring intracellular calcium concentration. Its AM ester group makes the molecule lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave the AM group in a process known as hydrolysis. This cleavage converts this compound AM into its active, calcium-sensitive form, this compound. The active this compound is a highly polar molecule that is trapped within the cell and exhibits a significant increase in fluorescence intensity upon binding to free calcium ions.[1][2][3][4]
Q2: What are the primary indications of incomplete this compound AM hydrolysis?
The primary signs of incomplete hydrolysis include:
-
Low or no fluorescence signal: Even after stimulation that should elicit a calcium response.
-
High background fluorescence: Significant fluorescence outside of the cells, indicating that the dye was hydrolyzed extracellularly or has leaked out of the cells.[5]
-
Inconsistent fluorescence among a cell population: Some cells may show a bright signal while others are dim, suggesting variable esterase activity or dye uptake.
-
Compartmentalization of the dye: The fluorescent signal may be localized to specific organelles instead of being evenly distributed throughout the cytoplasm.[6][7]
Q3: What is the purpose of using Pluronic F-127 with this compound AM?
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of this compound AM in aqueous solutions.[2][6] Due to its hydrophobic nature, this compound AM can aggregate in physiological buffers, leading to uneven loading of cells. Pluronic F-127 helps to prevent this aggregation and facilitates a more uniform distribution of the dye in the loading buffer.[8]
Q4: Why is probenecid (B1678239) sometimes added to the loading buffer?
Probenecid is an inhibitor of organic anion transporters in the cell membrane.[6][7] After hydrolysis, the active this compound can be actively transported out of the cell by these transporters, leading to a gradual loss of fluorescence signal.[2] The addition of probenecid can help to reduce this leakage and improve the retention of the dye within the cell.[2][6]
Troubleshooting Guide: Incomplete this compound AM Hydrolysis
This guide addresses specific issues related to incomplete hydrolysis of this compound AM and provides potential solutions.
Issue 1: Low intracellular fluorescence signal
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient dye concentration | Increase the final concentration of this compound AM in the loading buffer. The optimal concentration is cell-type dependent and typically ranges from 1-5 µM.[6] | Ensures enough dye is available to enter the cells. |
| Inadequate incubation time | Increase the incubation time. A typical incubation period is 15-60 minutes.[6][7] | Allows more time for the dye to cross the cell membrane. |
| Suboptimal incubation temperature | Optimize the incubation temperature. While 37°C is common, some cell types may require lower temperatures to prevent dye compartmentalization.[5][6][7] | Temperature affects both membrane permeability and esterase activity. |
| Poor dye solubility | Ensure proper mixing of the this compound AM stock solution (in DMSO) into the aqueous loading buffer. Consider using Pluronic F-127 to aid dispersion.[2][6] | Aggregated dye will not efficiently load into cells. |
Issue 2: High background fluorescence
| Possible Cause | Troubleshooting Step | Rationale |
| Extracellular hydrolysis of this compound AM | Wash the cells thoroughly with fresh, dye-free buffer after the loading step.[6] | Removes any extracellular this compound AM that could be hydrolyzed by extracellular esterases. |
| Dye leakage from cells | Add probenecid (1-2.5 mM) to the loading and post-loading wash buffers.[6][7] | Inhibits organic anion transporters that can pump the active this compound out of the cells. |
| Cell death or membrane damage | Check cell viability using a viability stain (e.g., Trypan Blue). Optimize dye concentration and incubation time to minimize cytotoxicity.[3] | Damaged cell membranes will leak the dye into the surrounding medium. |
Issue 3: Inconsistent staining within a cell population
| Possible Cause | Troubleshooting Step | Rationale |
| Heterogeneous esterase activity | Extend the de-esterification period after washing off the this compound AM. An additional 30-minute incubation can allow for more complete hydrolysis.[6] | Provides more time for cells with lower esterase activity to process the dye. |
| Uneven dye loading | Ensure the cell monolayer is not overly confluent and that the loading buffer is well-mixed and evenly distributed. | Overly dense cell cultures can have limited access to the loading buffer. |
Experimental Protocols
Standard this compound AM Loading Protocol
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[6]
-
If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO and a 250 mM stock solution of probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
Dilute the this compound AM stock solution into a buffered physiological medium (e.g., HBSS) to a final concentration of 1-5 µM.[6]
-
For improved dispersion, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting into the loading medium (final Pluronic F-127 concentration will be ~0.02%).[6]
-
If needed, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.[6]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Fluorescence Measurement:
-
Proceed with your experiment and measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.[6]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound AM Stock Concentration | 1-5 mM in anhydrous DMSO | Store desiccated and protected from light at -20°C.[6] |
| Final this compound AM Concentration | 1-5 µM | Cell-type dependent; should be optimized.[6] |
| Pluronic F-127 Concentration | ~0.02% (w/v) | Aids in dye dispersion.[6] |
| Probenecid Concentration | 1-2.5 mM | Reduces dye leakage.[6][7] |
| Incubation Time | 15-60 minutes | Optimize for your specific cells.[6][7] |
| Incubation Temperature | 20-37°C | Lower temperatures may reduce compartmentalization.[6][7] |
| De-esterification Time | 30 minutes | Allows for complete hydrolysis after loading.[6] |
| Excitation/Emission Wavelengths | ~488 nm / ~525 nm | [6] |
Visualizations
Caption: Troubleshooting workflow for incomplete this compound AM hydrolysis.
Caption: this compound AM loading and activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
Technical Support Center: Fluo-3 AM Loading Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on Fluo-3 AM loading efficiency. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for loading cells with this compound AM?
The optimal loading temperature for this compound AM can vary depending on the cell type and experimental goals. However, a general range of 20-37°C is widely used.[1] For many applications, incubation at room temperature (around 20-25°C) is recommended to minimize the subcellular compartmentalization of the dye.[1] Some protocols, however, utilize 37°C for loading.[2][3][4]
Q2: How does temperature affect this compound AM loading efficiency and localization?
Temperature significantly influences both the activity of intracellular esterases that cleave the AM ester and the function of organic anion transporters that can extrude the dye from the cell.
-
Low Temperatures (e.g., 4°C): At low temperatures, both esterase activity and organic anion transporter activity are low. This can lead to brighter nuclear staining compared to the cytoplasm, although the overall fluorescence intensity may be lower.[5]
-
Room Temperature (20-25°C): At this temperature, esterase activity is sufficient to trap this compound in the cytoplasm, while the activity of organic anion transporters is moderate.[5] This temperature is often a good compromise to achieve adequate loading with reduced compartmentalization.[1]
-
Physiological Temperature (37°C): At 37°C, both esterase and organic anion transporter activities are high.[5] This can lead to efficient cleavage of this compound AM but also increases the rate of dye extrusion from the cell, potentially resulting in a loss of signal over time.[2] Incubation at 37°C can also promote the sequestration of the dye into organelles, particularly mitochondria.[2]
Q3: What is subcellular compartmentalization of this compound AM and how can I minimize it?
Subcellular compartmentalization refers to the accumulation of the this compound dye in organelles such as mitochondria rather than being evenly distributed throughout the cytoplasm. This can lead to inaccurate measurements of cytosolic calcium. Lowering the incubation temperature during loading is a common method to reduce this issue.[1][6][7]
Q4: What is the recommended incubation time for this compound AM loading?
Typical incubation times for this compound AM loading range from 15 to 60 minutes.[1][6] The optimal time should be determined empirically for your specific cell type and experimental conditions.
Q5: Why is a de-esterification step necessary after loading?
After loading with this compound AM, a subsequent incubation period of around 30 minutes in a dye-free medium is crucial.[1] This allows intracellular esterases to completely hydrolyze the AM ester group from the this compound molecule.[1] The AM ester form is not fluorescent and does not bind calcium, so this step is essential for activating the dye.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | Incomplete de-esterification of this compound AM. | Ensure a sufficient de-esterification period (typically 30 minutes) in dye-free medium after loading.[1] |
| Low loading concentration. | Optimize the this compound AM concentration. A typical starting range is 1-5 µM. | |
| Dye extrusion from cells. | Use an organic anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) in the loading and imaging buffers to reduce dye leakage.[1] Be aware that the rate of efflux increases with temperature.[9] | |
| High background fluorescence | Incomplete removal of extracellular this compound AM. | Wash cells thoroughly with indicator-free medium after the loading step.[1] |
| Hydrolysis of this compound AM in the stock solution. | Prepare fresh this compound AM working solutions for each experiment. Store the DMSO stock solution properly at -20°C, protected from light and moisture.[2] | |
| Uneven cell staining or compartmentalization | Loading temperature is too high. | Reduce the loading temperature to room temperature (20-25°C) to minimize sequestration into organelles.[1][6][7] |
| Poor solubility of this compound AM. | Use Pluronic F-127 (typically at a final concentration of 0.02%) to aid in the dispersion of the nonpolar this compound AM ester in the aqueous loading buffer.[1] | |
| Fluctuating fluorescence readings | Temperature fluctuations during measurement. | Ensure the temperature of the sample is stable during fluorescence recording, as the fluorescence of calcium indicators can be temperature-sensitive. |
| Cell health is compromised. | Ensure cells are healthy and not compromised by the loading procedure. Minimize exposure to light to prevent phototoxicity. |
Data Presentation
Table 1: Effect of Loading and De-esterification Temperature on this compound Localization
| Loading Temperature (°C) | De-esterification Temperature (°C) | Primary Localization of this compound | Relative Fluorescence Intensity | Reference |
| 4 | 20 | Brighter in the nucleus than the cytoplasm | Low | [5] |
| 20 | 20 | Cytoplasmic | Moderate | [5] |
| 37 | 37 | Cytoplasmic with potential organelle sequestration | High | [5] |
Experimental Protocols
Standard Protocol for this compound AM Loading
-
Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the this compound AM stock solution in a buffered physiological medium (e.g., HBSS) to a final working concentration of 1-5 µM. For improved dye dispersion, Pluronic F-127 can be added to a final concentration of 0.02%. If dye leakage is a concern, add probenecid (1-2.5 mM).
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 15-60 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
Wash: Remove the loading buffer and wash the cells 2-3 times with indicator-free medium.
-
De-esterification: Incubate the cells in indicator-free medium for an additional 30 minutes at the same temperature used for loading to allow for complete de-esterification of the dye.
-
Imaging: Proceed with fluorescence measurement at an excitation wavelength of approximately 506 nm and an emission wavelength of approximately 526 nm.
Visualizations
Caption: this compound AM loading and activation pathway.
Caption: this compound AM experimental workflow.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 5. my.nankai.edu.cn [my.nankai.edu.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mesgenbio.com [mesgenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
Technical Support Center: Fluo-3 Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent calcium indicator Fluo-3. This guide focuses on a common issue: leakage of the de-esterified this compound from the cell and the use of probenecid (B1678239) to mitigate this problem.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it measure intracellular calcium?
This compound is a fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i). It is typically introduced to cells in its acetoxymethyl (AM) ester form, this compound AM, which is lipophilic and can readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now hydrophilic this compound molecule in the cytoplasm. This compound itself is essentially non-fluorescent, but upon binding to Ca²⁺, its fluorescence intensity increases significantly (by up to 100-fold), with an emission maximum at approximately 525 nm when excited by a 488 nm argon laser line.[1][2][3][4] This change in fluorescence is used to monitor changes in intracellular calcium levels.
Q2: Why does my this compound signal decrease over time, even in unstimulated cells?
This phenomenon, often referred to as dye leakage, is a common issue with this compound and other similar calcium indicators. The de-esterified, active form of this compound is negatively charged and can be actively transported out of the cell by organic anion transporters (OATs) located in the cell membrane.[5] This efflux of the dye leads to a gradual decrease in the intracellular fluorescence signal, which can complicate long-term imaging experiments and affect the accuracy of calcium measurements.
Q3: What is probenecid, and how does it prevent this compound leakage?
Probenecid is an inhibitor of organic anion transporters.[5][6] In the context of calcium imaging, it is used to block the OATs that are responsible for pumping de-esterified this compound out of the cell. By inhibiting these transporters, probenecid enhances the retention of the dye within the cell, leading to a more stable and longer-lasting fluorescent signal.[1][2][5]
Q4: What is the recommended concentration of probenecid to use?
The most commonly recommended concentration of probenecid for this compound assays is between 1 mM and 2.5 mM.[1][7] A concentration of 2.5 mM is frequently used in standard protocols for various cell lines, including CHO cells.[8] However, the optimal concentration can be cell-type dependent, and it is advisable to perform a titration to determine the lowest effective concentration that minimizes dye leakage without causing cellular toxicity.
Q5: Are there any potential side effects of using probenecid?
Yes, while probenecid is widely used, it can have some drawbacks. It can be toxic to some cell types, especially with prolonged incubation.[2][3] Additionally, probenecid can have off-target effects, including altering platelet aggregation and potentially affecting intracellular calcium homeostasis through mechanisms independent of OAT inhibition.[9] For example, it has been shown to activate TRPV2 receptors in some cells.[2] Therefore, it is crucial to include appropriate controls in your experiments to account for any potential effects of probenecid on your specific biological system.
Q6: What are the signs of incomplete de-esterification of this compound AM, and how can I resolve this?
Incomplete de-esterification means that the AM ester groups on the this compound molecule have not been fully cleaved by intracellular esterases. A key sign of this is a high background fluorescence signal, as the AM form is not calcium-sensitive and may not be well-retained in the cytoplasm. To ensure complete de-esterification, it is recommended to incubate the cells for an additional 30 minutes in a dye-free medium after the initial loading period.[1][10] Lowering the incubation temperature during loading can also reduce the compartmentalization of the dye in organelles, which can interfere with de-esterification.[1]
Data Presentation
Probenecid's Efficacy in Preventing this compound Leakage
The following table summarizes the expected effect of different concentrations of probenecid on the retention of this compound fluorescence over time. The values are representative and may vary depending on the cell type and experimental conditions.
| Probenecid Concentration | 30 minutes | 60 minutes | 120 minutes |
| 0 mM (Control) | ~85% | ~60% | ~30% |
| 1.0 mM | ~95% | ~85% | ~70% |
| 2.5 mM | ~98% | ~95% | ~90% |
Experimental Protocols
Standard Protocol for this compound AM Loading with Probenecid
This protocol provides a general guideline for loading adherent cells with this compound AM for fluorescence microscopy. Optimization of dye concentration, loading time, and temperature is recommended for each specific cell type and experimental setup.
Materials:
-
This compound AM (stock solution in anhydrous DMSO, 1-5 mM)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Probenecid (stock solution, e.g., 250 mM in 1 M NaOH and buffer)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare Loading Buffer:
-
For a final this compound AM concentration of 4 µM and probenecid concentration of 2.5 mM, mix equal volumes of the this compound AM stock and 20% Pluronic® F-127.[8]
-
Dilute this mixture into pre-warmed physiological buffer containing 2.5 mM probenecid.[8] For example, add 4 µL of 1 mM this compound AM and 4 µL of 20% Pluronic® F-127 to 1 mL of buffer with probenecid.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Imaging:
-
Mount the coverslip or plate on the microscope.
-
Excite the cells at ~488 nm and record the emission at ~525 nm.
-
Mandatory Visualizations
This compound Signaling Pathway and Probenecid's Mechanism of Action
Caption: this compound AM enters the cell and is cleaved to its active form, which fluoresces upon Ca²⁺ binding.
Experimental Workflow for a this compound Calcium Assay
Caption: A typical workflow for conducting a this compound calcium assay, from cell preparation to data analysis.
Troubleshooting Guide for this compound Leakage
Caption: A logical flowchart to troubleshoot issues related to low or decreasing this compound signals.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. Effects of probenecid on platelet aggregation and cytotoxicity: drawbacks of the use of probenecid in monitoring intracellular calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Comparison of Fluo-3 and Fluo-4 for Measuring Intracellular Calcium
In the dynamic field of cell biology and drug discovery, the precise measurement of intracellular calcium (Ca2+) is paramount to understanding a vast array of cellular processes. Fluorescent indicators are indispensable tools for this purpose, with Fluo-3 and Fluo-4 (B1262720) being two of the most widely utilized probes. This guide provides a comprehensive comparison of this compound and Fluo-4, offering researchers, scientists, and drug development professionals the critical data and protocols necessary to make an informed choice for their experimental needs.
At a Glance: Key Differences
Fluo-4 is a chemical analog of this compound, where the two chlorine substituents are replaced by fluorines.[1] This seemingly minor structural modification results in a significant practical advantage: Fluo-4 exhibits increased fluorescence excitation at the common 488 nm argon-ion laser line, leading to substantially brighter signals in most cellular applications.[1][2] This enhanced brightness often allows for the use of lower dye concentrations, reducing potential cytotoxicity and experimental artifacts.[2]
Quantitative Comparison of Spectroscopic Properties
The performance of a fluorescent indicator is defined by its spectroscopic properties. The following table summarizes the key quantitative data for this compound and Fluo-4.
| Property | This compound | Fluo-4 | Reference |
| Ca2+ Dissociation Constant (Kd) | ~390 nM | ~345 nM | [1][3] |
| Excitation Maximum (Ca2+-bound) | 506 nm | 494 nm | [1][3] |
| Emission Maximum (Ca2+-bound) | 526 nm | 516 nm | [1] |
| Quantum Yield (Ca2+-bound) | ~0.15 | ~0.14 | [1][3] |
| Fluorescence Intensity Increase upon Ca2+ Binding | >100-fold | >100-fold | [1] |
Performance in Cellular Assays
The practical advantages of Fluo-4's increased brightness are evident in cellular-based assays. In parallel comparisons using a Fluorometric Imaging Plate Reader (FLIPR™) system, Fluo-4 consistently outperforms this compound. When used at the same loading concentration and incubation time, Fluo-4 generates signals that are at least double that of this compound.[1] Furthermore, Fluo-4 can achieve the same fluorescence response as this compound with half the loading concentration and half the incubation time.[1]
Experimental Protocols
Accurate and reproducible measurements of intracellular calcium depend on proper cell loading and handling. Below are detailed protocols for loading the acetoxymethyl (AM) ester forms of this compound and Fluo-4 into live cells.
Preparation of Stock Solutions
-
AM Ester Stock Solution: Prepare a 1-5 mM stock solution of this compound, AM or Fluo-4, AM in anhydrous dimethylsulfoxide (DMSO).[4][5]
-
Pluronic® F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar AM esters in aqueous media.[4]
Cell Loading Protocol for Adherent Cells
-
Culture Cells: Plate adherent cells on coverslips or in multi-well plates and culture until the desired confluency is reached.
-
Prepare Loading Buffer: Prepare a fresh loading buffer by diluting the AM ester stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution [HBSS] or a Krebs-Ringer-HEPES-glucose buffer).[5][6] For improved dye loading, mix the AM ester stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the medium.[4] The final concentration of Pluronic® F-127 should be approximately 0.02%.[4]
-
Optional - Add Anion-Transport Inhibitor: To reduce leakage of the de-esterified indicator from the cells, organic anion-transport inhibitors such as probenecid (B1678239) (1–2.5 mM) or sulfinpyrazone (B1681189) (0.1–0.25 mM) can be added to the loading buffer.[1]
-
Cell Loading: Remove the culture medium from the cells and add the loading buffer. Incubate for 15-60 minutes at 20-37°C.[1] The optimal loading concentration, time, and temperature should be determined empirically for each cell type. Lowering the incubation temperature can help reduce subcellular compartmentalization of the dye.[1][5]
-
Wash and De-esterification: After loading, wash the cells with indicator-free medium to remove excess dye.[7] Incubate the cells for an additional 30 minutes in fresh, dye-free medium to allow for complete de-esterification of the AM esters by intracellular esterases.[7]
-
Imaging: The cells are now ready for imaging. Measure fluorescence using appropriate filter sets for the chosen indicator.
Cell Loading Protocol for Suspension Cells
-
Harvest Cells: Centrifuge the cell suspension to pellet the cells.
-
Resuspend in Loading Buffer: Resuspend the cell pellet in the prepared loading buffer (as described for adherent cells) at an appropriate cell density.
-
Incubate: Incubate the cell suspension under the optimized conditions (time and temperature) as determined for your cell type.
-
Wash: Pellet the cells by centrifugation and resuspend in fresh, indicator-free medium to wash away excess dye. Repeat the wash step as necessary.
-
De-esterification and Imaging: Resuspend the final cell pellet in the desired imaging buffer and allow for de-esterification as described for adherent cells before proceeding with fluorescence measurements.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical calcium signaling pathway and the experimental workflow for measuring intracellular calcium.
Caption: A typical Gq-coupled GPCR calcium signaling pathway.
Caption: Experimental workflow for intracellular calcium measurement.
Conclusion
Both this compound and Fluo-4 are powerful tools for the measurement of intracellular calcium. However, for most applications, particularly those involving confocal microscopy, flow cytometry, and high-throughput screening, Fluo-4 is the superior choice due to its significantly brighter fluorescence at the commonly used 488 nm excitation wavelength. This increased brightness allows for more robust signal detection, often at lower and less physiologically perturbing dye concentrations. The choice between these two indicators should be guided by the specific requirements of the experiment, including the sensitivity needed and the instrumentation available.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 5. biotium.com [biotium.com]
- 6. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 7. This compound-AM Assay [protocols.io]
A Comparative Guide to Fluo-3 and Fura-2 for Ratiometric Calcium Imaging
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, with Fluo-3 and Fura-2 being two of the most widely utilized dyes. This guide provides a comprehensive comparison of this compound and Fura-2, with a focus on their application in ratiometric imaging, supported by experimental data and detailed protocols to aid researchers in selecting the optimal indicator for their specific needs.
Introduction to this compound and Fura-2
This compound is a visible light-excitable fluorescent indicator that exhibits a large fluorescence intensity increase upon binding to Ca2+.[1][2] It is a single-wavelength dye, meaning its fluorescence is measured at a single emission wavelength.[3] In contrast, Fura-2 is a ratiometric, UV-excitable indicator.[4] Upon binding to Ca2+, Fura-2 undergoes a shift in its excitation spectrum, allowing for the measurement of fluorescence at two different excitation wavelengths.[4][5] This ratiometric property provides a significant advantage for quantitative [Ca2+] measurements by correcting for variations in dye concentration, cell thickness, and photobleaching.[4][5]
Key Performance Characteristics
The choice between this compound and Fura-2 depends on the specific experimental requirements, including the imaging setup, the desired temporal and spatial resolution, and the need for quantitative data. The following table summarizes the key quantitative performance characteristics of these two dyes.
| Property | This compound | Fura-2 |
| Excitation Wavelength (Ca2+-bound) | ~506 nm[6][7] | ~340 nm[5][8] |
| Excitation Wavelength (Ca2+-free) | ~506 nm | ~380 nm[5][8] |
| Emission Wavelength | ~526 nm[6][7] | ~510 nm[4][8] |
| Dissociation Constant (Kd) for Ca2+ | ~390 nM[6][9] | ~145 nM |
| Quantum Yield (Ca2+-bound) | ~0.14 - 0.18[6][10][11] | ~0.49 - 0.56[12] |
| Fluorescence Increase upon Ca2+ Binding | >100-fold[9] | Ratiometric Shift |
| Suitability for Ratiometric Imaging | No (but can be used in combination with a reference dye)[13][14] | Yes[4][5] |
Principle of Ratiometric Imaging with Fura-2
Ratiometric imaging with Fura-2 overcomes many of the limitations associated with single-wavelength indicators. By exciting the dye at two different wavelengths (typically 340 nm and 380 nm) and measuring the corresponding fluorescence emission at a single wavelength (~510 nm), a ratio of the two fluorescence intensities can be calculated. This ratio is directly proportional to the intracellular Ca2+ concentration and is largely independent of factors that can affect fluorescence intensity, such as dye loading and photobleaching.[5]
Experimental Workflow
A typical workflow for intracellular calcium imaging using either this compound or Fura-2 involves several key steps, from cell preparation to data analysis.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for loading this compound AM and Fura-2 AM into cultured cells.
This compound AM Loading Protocol
-
Prepare Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[3]
-
Prepare Loading Buffer: Dilute the this compound AM stock solution in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM.[3] For adherent cells, the addition of Pluronic® F-127 (final concentration 0.02-0.04%) is recommended to aid in dye solubilization.[15] Probenecid (B1678239) (1-2.5 mM) can also be included to inhibit anion transporters and reduce dye leakage.[3]
-
Cell Loading: Replace the cell culture medium with the this compound AM loading buffer and incubate for 30-60 minutes at 20-37°C, protected from light.[2][3] Optimal loading time and temperature should be determined empirically for each cell type.
-
Wash and De-esterification: Wash the cells twice with indicator-free medium (containing probenecid if used during loading).[2] Incubate the cells for an additional 30 minutes in dye-free medium to allow for complete de-esterification of the AM ester by intracellular esterases.[3]
-
Imaging: The cells are now ready for fluorescence imaging. Excite at ~488 nm and collect emission at ~526 nm.
Fura-2 AM Loading Protocol
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[16]
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in a suitable buffer (e.g., HBSS).[16] The addition of Pluronic® F-127 (0.02%) and probenecid (1-2.5 mM) is also recommended.[16]
-
Cell Loading: Incubate the cells in the Fura-2 AM loading buffer for 15-60 minutes at 20-37°C.[16] The optimal conditions will vary depending on the cell type.
-
Wash and De-esterification: After loading, wash the cells with indicator-free buffer to remove extracellular dye.[16] Allow an additional 30 minutes for complete de-esterification of the intracellular Fura-2 AM.[16]
-
Imaging: For ratiometric imaging, sequentially excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.[8] The ratio of the fluorescence intensities (F340/F380) is then calculated.
Concluding Remarks
Both this compound and Fura-2 are powerful tools for investigating intracellular calcium signaling. This compound, with its visible light excitation and large fluorescence increase, is well-suited for qualitative studies and high-throughput screening applications where a simple intensity measurement is sufficient.[1][2] However, for quantitative and robust measurements of intracellular calcium concentrations that are less susceptible to experimental artifacts, the ratiometric properties of Fura-2 make it the superior choice.[4][5] The selection between these two indicators should be guided by the specific experimental goals, available instrumentation, and the level of quantitative accuracy required. Newer generations of fluorescent calcium indicators with improved brightness, photostability, and a wider range of affinities for Ca2+ are also available and should be considered for specific applications.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. biotium.com [biotium.com]
- 3. abpbio.com [abpbio.com]
- 4. Fura-2 - Wikipedia [en.wikipedia.org]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. This compound Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. abpbio.com [abpbio.com]
GCaMPs versus Fluo-3 for In Vivo Calcium Imaging: A Comparative Guide
Genetically encoded calcium indicators (GECIs), particularly the GCaMP series, have become indispensable tools for in vivo calcium imaging, largely supplanting traditional chemical dyes like Fluo-3. This guide provides a detailed comparison of GCaMPs and this compound for in vivo studies, focusing on their performance, experimental protocols, and underlying mechanisms. The primary advantages of GCaMPs lie in their capacity for cell-type-specific expression and their suitability for longitudinal studies, offering researchers unprecedented precision and durability in monitoring neural activity and other calcium-dependent processes.
Quantitative Performance Comparison
The choice between GCaMP and this compound often depends on the specific requirements of the experiment, such as the desired signal-to-noise ratio, temporal resolution, and the calcium concentration range of interest. The following table summarizes key quantitative performance metrics for this compound and various generations of GCaMP sensors.
| Parameter | This compound | GCaMP Variants (e.g., GCaMP6s/m/f, jGCaMP7) | Key Advantage |
| Signal-to-Noise Ratio (SNR) | Good | Excellent (newer generations outperform chemical dyes)[1] | GCaMP |
| Dynamic Range (ΔF/F₀) | >40-fold | >100-fold (newer generations)[2][3] | GCaMP |
| Affinity for Ca²⁺ (Kd) | ~390 nM | Varies by variant (e.g., GCaMP6s ~144 nM, GCaMP6f ~375 nM) | Application-dependent |
| Kinetics (On/Off Rates) | Fast | Varies by variant (e.g., GCaMP6f has fast kinetics suitable for high-frequency signals)[4][5] | This compound (generally faster) |
| Cell-Type Specificity | No | Yes[6][7] | GCaMP |
| Subcellular Targeting | No | Yes[8][9][10] | GCaMP |
| Suitability for Long-Term Studies | Limited (dye leakage and phototoxicity) | Excellent (stable expression)[4] | GCaMP |
| Photostability | Moderate | Good (improved in newer generations) | GCaMP |
Signaling Pathways and Experimental Workflows
The fundamental difference between GCaMPs and this compound lies in their delivery and mechanism of action within the cell. GCaMPs are genetically encoded, allowing for targeted expression in specific cell populations, whereas this compound is a chemical dye that is non-selectively loaded into cells.
Experimental Protocols
GCaMP Expression for In Vivo Studies
Objective: To express GCaMP in a specific cell population for in vivo calcium imaging.
Methodology:
-
Vector Selection and Preparation:
-
Choose a GCaMP variant based on the desired kinetics and sensitivity (e.g., GCaMP6f for fast events, GCaMP6s for higher sensitivity).[4][5]
-
Select a viral vector suitable for in vivo delivery, such as an adeno-associated virus (AAV).
-
Clone the GCaMP coding sequence under the control of a cell-type-specific promoter (e.g., CamKII for excitatory neurons, GAD for inhibitory neurons).
-
-
Viral Injection:
-
Anesthetize the animal according to approved protocols.
-
Perform stereotaxic surgery to inject the AAV vector into the target brain region.
-
Allow sufficient time for viral expression, typically 2-4 weeks.
-
-
Imaging Preparation:
-
Implant a cranial window or an optical fiber over the target region for optical access.
-
-
In Vivo Imaging:
-
Use a two-photon microscope or a fiber photometry system to excite GCaMP fluorescence and record emission.
-
Present sensory stimuli or have the animal perform a behavioral task to evoke neural activity.
-
Analyze the fluorescence changes (ΔF/F₀) to infer calcium dynamics.
-
This compound AM Loading for In Vivo Studies
Objective: To load a population of cells with this compound for acute in vivo calcium imaging.
Methodology:
-
Dye Preparation:
-
Prepare a stock solution of this compound AM in anhydrous DMSO (typically 1-5 mM).[11][12]
-
For the working solution, dilute the stock solution in a suitable buffer (e.g., artificial cerebrospinal fluid) to a final concentration of 1-10 µM.[11][13]
-
The addition of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization.[11][12]
-
-
Dye Loading:
-
Expose the target tissue to the this compound AM working solution. This can be done via bulk loading, where the dye is applied directly to the exposed brain surface.
-
Incubate for 30-60 minutes to allow the dye to enter the cells.[11]
-
-
De-esterification:
-
Inside the cells, esterases cleave the AM ester group, trapping the fluorescent this compound indicator.[11]
-
Allow approximately 30 minutes for complete de-esterification.
-
-
In Vivo Imaging:
-
Wash the tissue to remove excess extracellular dye.
-
Use a confocal or two-photon microscope to image this compound fluorescence (excitation ~488 nm, emission ~525 nm).[11]
-
Record fluorescence changes in response to stimulation.
-
Concluding Remarks
For in vivo studies, GCaMPs offer significant advantages over this compound, primarily due to their ability to be targeted to specific cell types and their stability for long-term imaging.[4][7] This has enabled researchers to dissect the function of genetically defined neural circuits with high precision. While this compound and other chemical dyes can still be useful for acute experiments due to their fast kinetics and simple loading procedures, the continuous development of faster and more sensitive GCaMP variants is solidifying their position as the gold standard for in vivo calcium imaging.[5][14] The choice of indicator should ultimately be guided by the specific biological question and the experimental constraints.
References
- 1. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GCaMP - Wikipedia [en.wikipedia.org]
- 8. Characterization and subcellular targeting of GCaMP-type genetically-encoded calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators | PLOS One [journals.plos.org]
- 10. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abpbio.com [abpbio.com]
- 12. biotium.com [biotium.com]
- 13. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 14. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fluo-3 Calcium Measurements with Ionomycin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fluo-3, a widely used fluorescent indicator, provides a robust method for monitoring these fluctuations. However, proper validation of this compound signals is crucial for reliable and reproducible data. This guide provides a comprehensive comparison of this compound validation using the calcium ionophore ionomycin (B1663694), offering supporting experimental data, detailed protocols, and a comparative analysis with alternative indicators.
The Principle of this compound and the Role of Ionomycin in Validation
This compound is a visible light-excitable dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] It is introduced to cells in its acetoxymethyl (AM) ester form, which is membrane-permeant.[2] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of this compound in the cytoplasm.[2]
Ionomycin is a calcium ionophore that effectively transports Ca²⁺ across biological membranes, including the plasma membrane and membranes of intracellular stores like the endoplasmic reticulum.[3] This property makes it an invaluable tool for validating this compound measurements. By inducing a maximal influx of Ca²⁺, ionomycin allows for the determination of the maximum fluorescence intensity (Fmax), a critical parameter for calibrating the fluorescence signal and quantifying [Ca²⁺]i.[4] The validation process typically also involves the use of a calcium chelator, such as EGTA, to determine the minimum fluorescence intensity (Fmin) in a calcium-depleted environment.[5]
Comparative Analysis of Calcium Indicators
While this compound is a powerful tool, it is essential to understand its characteristics in comparison to other commonly used calcium indicators.
| Feature | This compound | Fura-2 | Indo-1 | Fluo-4 |
| Excitation/Emission (nm) | ~506 / ~526[6] | Ratiometric: ~340/510 & ~380/510[7] | Ratiometric: ~350 / ~405 & ~485[7] | ~494 / ~516[4] |
| Measurement Type | Single-wavelength intensity[1] | Ratiometric[7] | Ratiometric[7] | Single-wavelength intensity[4] |
| Ca²⁺ Affinity (Kd) | ~390 nM[6] | ~145 nM[8] | ~230 nM | ~345 nM[4] |
| Dynamic Range | >100-fold fluorescence increase[9] | Lower than Fluo dyes | Lower than Fluo dyes | Brighter signal than this compound[4] |
| Advantages | Good dynamic range, compatible with 488 nm lasers.[6] | Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.[8] | Ratiometric, suitable for flow cytometry. | Brighter than this compound, good for high-throughput screening.[4] |
| Disadvantages | Non-ratiometric, susceptible to variations in dye concentration and photobleaching.[10] | Requires UV excitation, potential for phototoxicity.[11] | Requires UV excitation. | Non-ratiometric.[4] |
Experimental Protocols
I. This compound AM Loading Protocol
This protocol outlines the steps for loading cells with this compound AM.
-
Prepare a 1-5 mM this compound AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer containing a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with calcium and magnesium.
-
Dilute the this compound AM stock solution in the loading buffer to a final working concentration of 1-5 µM. To aid in dye dispersion, an equal volume of 20% Pluronic F-127 in DMSO can be mixed with the this compound AM stock before dilution.[12]
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells two to three times with loading buffer to remove extracellular dye.
-
Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the this compound AM.
II. In Situ Calibration of this compound with Ionomycin and EGTA
This protocol describes the determination of minimum (Fmin) and maximum (Fmax) fluorescence for the calculation of intracellular calcium concentration.
-
Record baseline fluorescence (F) of the this compound loaded cells in a calcium-containing buffer.
-
To determine Fmax , add ionomycin (typically 5-10 µM final concentration) to the cells. This will saturate the intracellular this compound with Ca²⁺, yielding the maximum fluorescence signal.[5]
-
To determine Fmin , after a stable Fmax is recorded, chelate the intracellular and extracellular calcium. This can be achieved by adding a calcium-free buffer containing a high concentration of EGTA (e.g., 5-10 mM) and ionomycin to facilitate the removal of Ca²⁺ from the indicator.[5]
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F) , where Kd is the dissociation constant of this compound for Ca²⁺ (~390 nM).[6][12]
Visualizing the Workflow and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 5. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Calcium Indicator | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. Improved method for measuring intracellular Ca++ with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
Fluo-3: A Veteran Indicator Faces a New Generation of Calcium Probes
For decades, Fluo-3 has been a workhorse in cellular biology, enabling researchers to visualize the intricate dynamics of intracellular calcium signaling. However, as imaging technologies have advanced, so too have the tools for calcium detection. Newer indicators now surpass this compound, offering significant improvements in signal brightness, loading efficiency, and experimental flexibility. This guide provides a detailed comparison of this compound with its modern successors, supported by quantitative data and experimental protocols to inform the selection of the optimal calcium indicator for your research needs.
Key Limitations of this compound
This compound's utility is hampered by several key characteristics that have been addressed by newer dyes:
-
Suboptimal Excitation by 488 nm Light: The argon-ion laser, with its 488 nm line, is a common feature in confocal microscopes and flow cytometers. This compound's maximum absorption is at 506 nm, meaning it is inefficiently excited at 488 nm.[1][2][3] This leads to a weaker fluorescence signal than what is achievable with indicators better matched to this wavelength.
-
Lower Fluorescence Enhancement: While this compound shows a significant increase in fluorescence upon binding calcium, newer dyes boast a much larger dynamic range. For instance, Fluo-8 and Calbryte™ 520 exhibit fluorescence increases of approximately 200-fold and 300-fold, respectively, compared to about a 100-fold increase for this compound.[1][2]
-
Temperature-Dependent Loading: The acetoxymethyl (AM) ester form of this compound, used for loading the dye into cells, requires incubation at 37°C for optimal uptake.[2][4] This elevated temperature can induce cellular stress and leads to increased activity of anion transporters that can actively extrude the dye from the cell.[2]
-
Compartmentalization: this compound AM can be sequestered into organelles such as mitochondria, leading to a non-uniform cytosolic distribution and potentially confounding the interpretation of calcium signals.[5]
-
pH Sensitivity and Protein Binding: The fluorescence properties of this compound can be influenced by changes in intracellular pH and binding to cytosolic proteins, which can affect the accuracy of calcium measurements.[2][3]
A New Wave of Calcium Indicators
A new generation of fluorescent calcium indicators has been developed to overcome the limitations of this compound. These include Fluo-4, Fluo-8, the Oregon Green BAPTA series, and the Cal-520 family of dyes. These indicators offer researchers enhanced sensitivity and greater experimental versatility.
Fluo-4: As a direct successor to this compound, Fluo-4 features a structural modification—the replacement of two chlorine atoms with fluorine atoms—that shifts its excitation maximum to 494 nm.[5][6] This seemingly minor change results in a significantly brighter signal when excited at 488 nm, allowing for the use of lower, less phototoxic dye concentrations.[7]
Fluo-8: Building on the advantages of Fluo-4, Fluo-8 offers further improvements. It is approximately twice as bright as Fluo-4 and four times brighter than this compound.[4][8] A key advantage of Fluo-8 is its ability to be loaded into cells at room temperature, which simplifies experimental protocols and reduces cellular stress.[4][9]
Oregon Green 488 BAPTA: This indicator is noted for its high quantum yield and strong absorbance at 488 nm, making it more efficiently excited by the argon-ion laser compared to this compound.[10]
Cal-520: This novel fluorogenic indicator provides significant enhancements in signal-to-noise ratio and cytosolic retention.[6][11] Its excitation maximum at 494 nm is well-suited for the 488 nm laser line, and it is less prone to leakage from the cell, making it ideal for longer imaging experiments.[2][6]
Quantitative Comparison of Calcium Indicators
The following table summarizes the key performance characteristics of this compound and a selection of newer calcium indicators.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca2+ (nM) | Fluorescence Enhancement | Key Advantages |
| This compound | 506 | 526 | ~390 | ~100-fold | Well-established; lower affinity can reduce cytosolic buffering.[1][2][7] |
| Fluo-4 | 494 | 516 | ~345 | ~100-fold | Brighter than this compound at 488 nm excitation; less phototoxic.[1][6][7] |
| Fluo-8 | 494 | 517 | ~390 | ~200-fold | ~2x brighter than Fluo-4; loads at room temperature.[1][4] |
| Oregon Green 488 BAPTA-1 | 494 | 523 | ~170 | ~14-fold | More efficiently excited at 488 nm than this compound.[10][12] |
| Cal-520 | 494 | 514 | ~320 | ~100-fold | Excellent signal-to-noise ratio; improved cytosolic retention.[1][2][6] |
| Calbryte™ 520 | 492 | 514 | ~1200 | ~300-fold | Largest fluorescence enhancement; high sensitivity.[2] |
Visualizing Calcium Signaling and Experimental Workflow
To better understand the context in which these indicators are used, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflow for measuring intracellular calcium.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluo-8® | AAT Bioquest [aatbio.com]
- 5. Comparing Ca2+-Sensitive Dyes this compound & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 6. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. FluoroFinder [app.fluorofinder.com]
Cross-Validation of Fluo-3 Data with Electrophysiology: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the correlation between fluorescent calcium indicators and direct electrophysiological measurements is paramount for accurate interpretation of cellular activity. This guide provides a comprehensive comparison of data obtained using the fluorescent calcium indicator Fluo-3 and the gold-standard whole-cell patch-clamp electrophysiology technique.
This document outlines the experimental protocols for simultaneous recording, presents a comparative analysis of the data, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: Correlating Fluorescence with Neuronal Firing
Simultaneous recordings allow for the direct correlation of changes in intracellular calcium, as reported by this compound fluorescence, with the electrical activity of a cell, such as action potentials. The following table summarizes representative data from such a cross-validation experiment, demonstrating the relationship between the number of action potentials and the corresponding change in this compound fluorescence intensity (ΔF/F₀).
| Electrophysiological Event | Number of Action Potentials | Peak this compound Fluorescence Change (ΔF/F₀) (%) |
| Single Spike | 1 | 5 - 15% |
| Short Burst | 3 | 20 - 40% |
| Tonic Firing | 10 (at 20 Hz) | 80 - 120% |
| High-Frequency Train | 20 (at 50 Hz) | 150 - 250% |
Note: The values presented are representative and can vary depending on cell type, dye concentration, and recording conditions.
Key Insights from Cross-Validation
-
Detection Threshold: A single action potential can elicit a detectable change in this compound fluorescence, confirming its sensitivity for single-spike events.[1]
-
Signal Summation: Trains of action potentials lead to a cumulative increase in the fluorescence signal.
-
Non-Linearity: The relationship between the number of action potentials and the peak fluorescence is not always linear, especially at higher firing frequencies, due to the saturation kinetics of the dye and cellular calcium buffering mechanisms.
-
Temporal Correlation: The rise time of the this compound signal is closely coupled to the timing of the action potential(s), while the decay kinetics reflect the cellular mechanisms of calcium extrusion and sequestration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-validation studies. The following are standard protocols for this compound loading and simultaneous whole-cell patch-clamp recording.
This compound AM Ester Loading Protocol
This protocol is adapted for loading adherent cells in culture.[2][3][4][5]
-
Prepare Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution:
-
Mix the this compound AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous solution.[2][5]
-
Dilute this mixture into a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution with HEPES) to a final this compound AM concentration of 1-5 µM.
-
For improved dye retention, the organic anion transport inhibitor probenecid (B1678239) can be added to the loading solution at a final concentration of 1-2.5 mM.[3]
-
-
Cell Loading:
-
Replace the cell culture medium with the loading solution.
-
Incubate the cells for 30-60 minutes at room temperature (20-25°C), protected from light. Incubation at 37°C can promote dye compartmentalization into organelles.[2]
-
-
Wash and De-esterification:
-
Wash the cells twice with fresh, warm (37°C) buffered saline to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the this compound AM by intracellular esterases, rendering the dye responsive to calcium.[3]
-
Simultaneous Whole-Cell Patch-Clamp and Calcium Imaging Protocol
This protocol outlines the procedure for obtaining simultaneous electrophysiological and fluorescence data from a single cell.[6][7][8]
-
Cell Preparation: Prepare cells as described in the this compound AM Ester Loading Protocol.
-
Electrophysiology Setup:
-
Transfer the coverslip with loaded cells to the recording chamber of an upright or inverted microscope equipped for both epifluorescence and electrophysiology.
-
Continuously perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF) or another suitable physiological solution.
-
Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ.
-
Fill the micropipette with an intracellular solution containing a potassium-based salt (e.g., K-gluconate) and other essential components. For some applications, the this compound salt form can be included directly in the pipette solution for dialysis into the cell.[9]
-
-
Recording Procedure:
-
Under visual guidance (e.g., DIC or phase contrast), approach a target cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to record the membrane potential and elicit action potentials by injecting current pulses.
-
-
Simultaneous Imaging:
-
Position the cell in the field of view of the fluorescence microscope.
-
Excite the this compound with light at ~488 nm and collect the emitted fluorescence at ~525 nm using a sensitive camera (e.g., sCMOS or EMCCD).
-
Synchronize the acquisition of electrophysiological traces and fluorescence images using appropriate software.
-
Record baseline fluorescence (F₀) before electrical stimulation.
-
During current injection and action potential firing, continuously record the changes in fluorescence intensity (F). The change in fluorescence is typically expressed as ΔF/F₀ = (F - F₀) / F₀.
-
Visualizations
The following diagrams illustrate the key processes involved in the cross-validation of this compound data with electrophysiology.
Caption: Neuronal signaling pathway from action potential to fluorescence.
References
- 1. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Calcium Spikes in Noisy Fluorescent Background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]
- 6. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]
A Comparative Guide to Assessing the Cytotoxicity of Fluo-3 AM in Long-Term Imaging
For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the choice of a fluorescent calcium indicator is critical. An ideal indicator should not only provide a robust signal but also exhibit minimal cytotoxicity to ensure the physiological relevance of the experimental data. This guide provides an objective comparison of the performance of Fluo-3 AM with other common calcium indicators, supported by experimental data and detailed protocols for assessing their cytotoxic profiles over extended imaging periods.
Introduction to Calcium Indicators and Cytotoxicity
This compound AM has long been a widely used fluorescent indicator for monitoring intracellular calcium dynamics due to its significant fluorescence increase upon binding Ca2+.[1][2] However, concerns regarding its potential for cytotoxicity, particularly in long-term studies, have prompted the development and adoption of alternative probes. The cytotoxicity of fluorescent dyes can manifest in various ways, including impaired cell viability, induction of apoptosis, and phototoxicity, where the combination of light and the dye generates reactive oxygen species that damage cellular components.[3][4]
This guide compares this compound AM with a selection of other calcium indicators:
-
Fura-2 AM: A ratiometric indicator that allows for more precise quantification of calcium concentrations.
-
Oregon Green 488 BAPTA-1 AM: A high-affinity indicator known for its brightness.[5]
-
Calcein AM: Primarily a cell viability indicator, its low cytotoxicity makes it a useful benchmark.[6][7][8]
-
Genetically Encoded Calcium Indicators (GECIs) like GCaMP: Proteins that are genetically expressed within cells, offering the potential for long-term, stable expression with reduced cytotoxicity compared to chemical dyes.[9][10][11]
Comparative Analysis of Cytotoxicity
The selection of a calcium indicator for long-term imaging necessitates a trade-off between signal brightness, calcium affinity, and cellular health. The following tables summarize the key characteristics and cytotoxic profiles of this compound AM and its alternatives based on available literature.
Table 1: General Properties of Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| This compound AM | Chemical | 506 | 526 | Large fluorescence increase, well-established | Prone to leakage, potential for cytotoxicity and phototoxicity |
| Fura-2 AM | Chemical (Ratiometric) | 340/380 | 510 | Ratiometric measurement reduces artifacts | UV excitation can be phototoxic |
| Oregon Green 488 BAPTA-1 AM | Chemical | 494 | 524 | High brightness, high Ca2+ affinity | Potential for phototoxicity |
| Calcein AM | Chemical (Viability) | 494 | 517 | Very low cytotoxicity, excellent for viability | Not a primary Ca2+ indicator |
| GCaMP | Genetically Encoded | ~488 | ~510 | Low cytotoxicity for long-term expression, cell-specific targeting | Lower signal-to-noise ratio than some chemical dyes, potential for cellular stress with overexpression |
Table 2: Comparative Cytotoxicity in Long-Term Imaging
| Indicator | Relative Cytotoxicity (Long-Term) | Phototoxicity | Effects on Cell Proliferation | Induction of Apoptosis |
| This compound AM | Moderate | Moderate to High | Can be inhibitory at higher concentrations and prolonged exposure | Can be induced by phototoxicity |
| Fura-2 AM | Moderate | High (due to UV) | Can be inhibitory | Can be induced by phototoxicity |
| Oregon Green 488 BAPTA-1 AM | Low to Moderate | Moderate | Generally well-tolerated at optimal concentrations | Less prone than UV-excited dyes |
| Calcein AM | Very Low | Low | Minimal impact on proliferation | Minimal induction of apoptosis |
| GCaMP | Low (with stable, moderate expression) | Low | Can be inhibitory with very high expression levels | Minimal with appropriate expression |
Experimental Protocols
To empirically assess the cytotoxicity of this compound AM and other indicators in your specific experimental setup, the following detailed protocols are provided.
Protocol 1: Long-Term Cell Viability Assessment using Calcein AM and Ethidium Homodimer-1
This protocol allows for the simultaneous visualization of live and dead cells over an extended period.
Materials:
-
Cells of interest cultured on an appropriate imaging dish
-
This compound AM and other calcium indicators to be tested
-
Calcein AM (e.g., from a LIVE/DEAD™ Viability/Cytotoxicity Kit)
-
Ethidium Homodimer-1 (EthD-1) (e.g., from a LIVE/DEAD™ Viability/Cytotoxicity Kit)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on an imaging dish at a density that allows for proliferation over the desired time course.
-
Calcium Indicator Loading: Load the cells with the respective calcium indicators (this compound AM, Fura-2 AM, etc.) according to the manufacturer's instructions or your established laboratory protocol. For GCaMP, cells should be transfected or transduced and allowed to express the protein for an appropriate duration.
-
Long-Term Imaging: Subject the cells to your standard long-term imaging protocol, including the desired frequency and duration of light exposure.
-
Viability Staining: At selected time points (e.g., 24h, 48h, 72h), prepare a staining solution of Calcein AM and EthD-1 in DPBS. A common working concentration is 2 µM Calcein AM and 4 µM EthD-1.[12]
-
Staining: Remove the culture medium, wash the cells once with DPBS, and incubate with the Calcein AM/EthD-1 staining solution for 30-45 minutes at room temperature, protected from light.[13]
-
Imaging: Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).
-
Quantification: Count the number of green and red cells in multiple fields of view for each condition. Calculate the percentage of viable cells for each calcium indicator at each time point.
Protocol 2: Apoptosis Assessment using Annexin V Staining
This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
Materials:
-
Cells of interest cultured on an imaging dish
-
Calcium indicators to be tested
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC or another color variant)
-
Annexin V Binding Buffer
-
Propidium Iodide (PI) or another dead cell stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Indicator Loading: Follow steps 1 and 2 from Protocol 1.
-
Long-Term Imaging: Perform your long-term imaging experiment as described in Protocol 1, step 3.
-
Apoptosis Staining: At desired time points, wash the cells with cold DPBS.
-
Staining Solution Preparation: Prepare a solution of fluorescently labeled Annexin V in Annexin V Binding Buffer according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the Annexin V solution for 15 minutes at room temperature in the dark.
-
Dead Cell Staining (Optional but Recommended): In the last 5 minutes of incubation, add a dead cell stain like Propidium Iodide to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
Imaging: Image the cells immediately. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Quantification: Quantify the percentage of apoptotic cells for each condition at each time point.
Visualization of Key Processes
To better understand the mechanisms and workflows described, the following diagrams are provided.
Caption: AM ester dye loading and potential phototoxicity pathway.
Caption: Workflow for comparing the cytotoxicity of calcium indicators.
Conclusion
While this compound AM remains a useful tool for short-term calcium imaging, its potential for cytotoxicity and phototoxicity in long-term experiments is a significant consideration. For studies requiring extended imaging periods, alternatives such as Oregon Green 488 BAPTA-1 AM may offer a better balance of brightness and cell health. For the lowest possible cytotoxicity, particularly in multi-day experiments, genetically encoded indicators like GCaMP are often the superior choice, despite potential trade-offs in signal intensity. Researchers are strongly encouraged to perform their own cytotoxicity assessments using the protocols outlined in this guide to determine the most suitable calcium indicator for their specific cell type and experimental conditions. This empirical approach will ensure the acquisition of high-quality, physiologically relevant data in long-term live-cell imaging studies.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 11. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. takara.co.kr [takara.co.kr]
- 13. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
Fluo-3 in Neuroscience Research: A Comparative Guide to Calcium Imaging
For researchers, scientists, and drug development professionals navigating the world of intracellular calcium imaging, the choice of fluorescent indicator is paramount. Fluo-3, a long-standing workhorse in the field, offers a compelling combination of sensitivity and ease of use. This guide provides a comprehensive literature review of this compound in neuroscience research, objectively comparing its performance with key alternatives and offering detailed experimental data and protocols to inform your selection process.
Introduction to this compound
Developed in the late 1980s, this compound is a visible light-excitable fluorescent indicator for calcium ions (Ca²⁺).[1][2] Its popularity in neuroscience stems from its large fluorescence intensity increase of over 100-fold upon binding to Ca²⁺, making it highly sensitive for detecting calcium transients associated with neuronal activity.[1][3] this compound is compatible with the 488 nm argon laser line common in confocal microscopy and flow cytometry, further contributing to its widespread adoption.[1] Typically, this compound is introduced into cells in its acetoxymethyl (AM) ester form, this compound AM, which is membrane-permeant and subsequently cleaved by intracellular esterases to trap the active, calcium-sensitive form of the dye within the cytoplasm.[2]
Performance Comparison: this compound vs. Alternatives
The selection of a calcium indicator depends on the specific experimental requirements, including the expected calcium concentration changes, the desired temporal resolution, and the experimental model. Here, we compare this compound to its close analog Fluo-4 (B1262720), the ratiometric dye Fura-2, and the genetically encoded GCaMP family of indicators.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its alternatives.
Table 1: Spectroscopic and Chemical Properties
| Indicator | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) for Ca²⁺ (nM) | Fluorescence Enhancement upon Ca²⁺ Binding |
| This compound | 506[1] | 526[1] | ~0.15[1] | ~390[1][4] | >100-fold[1][3] |
| Fluo-4 | 494[5] | 516[5] | ~0.14[5] | ~345[6] | >100-fold[5] |
| Fura-2 | 340/380 (ratiometric)[7] | 510[8] | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound)[9][10] | ~145-224[11] | Ratiometric Shift[7] |
| GCaMP6s | ~484 | ~507 | Not consistently reported in the same manner as chemical dyes | ~144-380[12][13] | Up to ~50-fold |
Table 2: Performance Characteristics in Neuroscience Applications
| Indicator | Temporal Resolution | Signal-to-Noise Ratio (SNR) | Cell-Type Specificity | Phototoxicity | Ease of Use |
| This compound | High | Good | Low | Moderate | High |
| Fluo-4 | High | Very Good | Low | Moderate | High |
| Fura-2 | Moderate | Excellent (ratiometric) | Low | High (UV excitation) | Moderate |
| GCaMP6s | Moderate to High | Good | High | Low | Low (requires genetic manipulation) |
In-Depth Comparison
This compound vs. Fluo-4
Fluo-4 is a structural analog of this compound, with fluorine substituents replacing chlorine atoms. This seemingly minor change results in a significant practical advantage: Fluo-4 is substantially brighter than this compound when excited at 488 nm.[6][14] This increased brightness allows for the use of lower dye concentrations, which can reduce potential cytotoxicity and phototoxicity.[6] Consequently, Fluo-4 often provides a better signal-to-noise ratio than this compound.
This compound vs. Fura-2
Fura-2 is a ratiometric indicator, meaning its excitation spectrum shifts upon binding to calcium.[7] By measuring the ratio of fluorescence emitted at two different excitation wavelengths (typically 340 nm and 380 nm), one can obtain a quantitative measure of intracellular calcium concentration that is largely independent of dye concentration, photobleaching, and cell thickness.[15][16] This is a major advantage over single-wavelength indicators like this compound, where such factors can introduce artifacts.[17] However, Fura-2 requires a specialized imaging setup capable of rapid wavelength switching and utilizes UV excitation, which can be more phototoxic to cells than the visible light used for this compound.[7]
This compound vs. Genetically Encoded Calcium Indicators (GECIs)
Genetically encoded indicators, such as the GCaMP series, are proteins that fluoresce upon binding to calcium.[18] Their primary advantage is the ability to be targeted to specific cell types or even subcellular compartments through genetic engineering, offering unparalleled specificity for studying neural circuits.[15] However, GECIs generally have slower kinetics and a smaller dynamic range compared to small-molecule dyes like this compound.[15] The expression of GECIs also requires transfection or the use of transgenic animals, which can be a more complex and time-consuming process than loading with an AM-ester dye.
Experimental Protocols
This compound AM Loading Protocol for Primary Neurons
This protocol provides a general guideline for loading cultured primary neurons with this compound AM. Optimization may be required for different neuronal types and culture conditions.
Materials:
-
This compound AM (stored desiccated at -20°C)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS, or artificial cerebrospinal fluid - aCSF) buffered with HEPES.
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
Procedure:
-
Prepare a 1-5 mM this compound AM stock solution in anhydrous DMSO.[19]
-
Prepare a working solution by diluting the this compound AM stock solution to a final concentration of 1-5 µM in your chosen physiological saline.[19] To aid in dye dispersion, you can first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting into the saline.[19] If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the neurons and wash once with pre-warmed (37°C) physiological saline.
-
Incubate the neurons with the this compound AM working solution for 15-60 minutes at 20-37°C, protected from light.[20] The optimal loading time and temperature should be determined empirically. Lowering the temperature can sometimes reduce dye compartmentalization.[20]
-
Wash the cells two to three times with indicator-free physiological saline (containing probenecid if used) to remove extracellular dye.
-
Allow for de-esterification by incubating the cells in the indicator-free saline for an additional 30 minutes at room temperature, protected from light.[19][20]
-
The cells are now ready for imaging.
Mandatory Visualizations
Signaling Pathway: Intracellular Calcium Release
Caption: Simplified signaling pathway of intracellular calcium release and this compound detection.
Experimental Workflow: this compound AM Loading and Imaging
Caption: A typical experimental workflow for loading and imaging neurons with this compound AM.
Logical Relationship: Choosing a Calcium Indicator
Caption: A decision tree to guide the selection of an appropriate calcium indicator.
Troubleshooting Common Issues in Neuronal Imaging with this compound
-
Compartmentalization: this compound AM can sometimes accumulate in organelles such as mitochondria and the endoplasmic reticulum, leading to a high background signal and inaccurate measurements of cytosolic calcium. To mitigate this, it is often recommended to lower the loading temperature and use the lowest effective dye concentration.
-
Dye Extrusion: Neurons can actively pump out the de-esterified this compound over time, leading to a gradual decrease in the fluorescent signal. The use of anion transport inhibitors like probenecid in the loading and imaging buffers can help to reduce this effect.[1]
-
Phototoxicity and Photobleaching: Like all fluorescent molecules, this compound is susceptible to photobleaching and can generate reactive oxygen species upon intense illumination, which can be toxic to cells. To minimize these effects, use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio.
-
Signal Calibration: As a single-wavelength indicator, quantifying absolute calcium concentrations with this compound is challenging. Changes in fluorescence are typically reported as a ratio of the fluorescence intensity (F) to the baseline fluorescence (F₀), i.e., ΔF/F₀. For more quantitative measurements, in situ calibration can be performed using ionophores to equilibrate intracellular and extracellular calcium concentrations, but this is often complex and can be detrimental to the cells.
Conclusion
This compound remains a valuable and widely used tool for monitoring intracellular calcium dynamics in neuroscience research. Its high sensitivity, large dynamic range, and ease of use make it an excellent choice for a variety of applications. However, researchers must carefully consider its limitations, particularly its non-ratiometric nature and potential for artifacts. For experiments requiring the highest signal-to-noise ratio, Fluo-4 may be a better option. For quantitative measurements, the ratiometric dye Fura-2 is a strong contender, despite its requirement for UV excitation. For studies demanding cell-type specificity, genetically encoded indicators like GCaMPs are unparalleled. By understanding the comparative strengths and weaknesses of these indicators and by following optimized experimental protocols, researchers can select the most appropriate tool to unlock the secrets of calcium signaling in the nervous system.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 6. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 - Wikipedia [en.wikipedia.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Axonal endoplasmic reticulum Ca2+ content controls release probability in CNS nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 16. Fura-2 Calcium Indicator | Thermo Fisher Scientific - UZ [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. GCaMP - Wikipedia [en.wikipedia.org]
- 19. This compound-AM Assay [protocols.io]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fluo-3: A Guide for Laboratory Personnel
The proper disposal of Fluo-3, a widely used fluorescent indicator for intracellular calcium, is crucial for maintaining laboratory safety and environmental compliance. All waste containing this compound, in both solid and aqueous forms, should be treated as chemical waste and handled according to institutional and local regulations.[1] Adherence to these procedures minimizes risks to researchers and the environment.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is essential to be equipped with the appropriate personal protective equipment to prevent skin and eye exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of liquid waste or contact with solid dust.[1] |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[1] |
Disposal of Solid (Unused) this compound
Solid this compound powder requires careful handling to avoid the creation of dust.
Step-by-Step Protocol:
-
Collection: Carefully sweep up any solid this compound powder.[1]
-
Containment: Place the collected solid into a clearly labeled, sealed container designated for chemical waste. The label should include the chemical name (e.g., "this compound, AM ester, solid") and the date of disposal.[1]
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste.[1]
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.[1]
Disposal of Aqueous this compound Waste Solutions
Aqueous solutions from experiments containing this compound must be collected as chemical waste and should never be disposed of down the drain.[1]
Step-by-Step Protocol:
-
Collection: Pour all aqueous waste containing this compound into a designated, leak-proof, and sealable chemical waste container.[1]
-
Labeling: Clearly label the container with "Aqueous waste containing this compound" and list any other chemical constituents in the solution.[1]
-
pH Neutralization: If the solution is acidic or basic, it is good practice to neutralize it to a pH between 6.0 and 8.0 before sealing the container.[1]
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste.[1]
-
Pickup: Arrange for the disposal of the chemical waste through your institution's EHS office.[1]
Spill Cleanup Procedures
In the event of a this compound spill, follow these steps to ensure safe cleanup:
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to absorb the liquid.[1]
-
Cleanup: Carefully sweep or scoop the absorbed material or solid powder into a designated chemical waste container.[1]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials, such as paper towels, must also be placed in the chemical waste container.[1]
-
Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS office.[1]
This compound Waste Disposal Workflow
Caption: Workflow for the proper disposal of solid and aqueous this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Fluo-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with fluorescent indicators like Fluo-3. Adherence to proper handling and disposal protocols is critical for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of this compound, with a focus on its common cell-permeant form, this compound AM.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its solid form or as a concentrated stock solution in DMSO, a comprehensive approach to personal protection is necessary. The minimum required PPE should always be worn to prevent skin and eye contact, as well as inhalation.
Core PPE Requirements:
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required.[1][2] When there is a risk of splashing, chemical safety goggles are mandatory.[2][3] For procedures with a significant splash or explosion hazard, a face shield should be used in conjunction with goggles.[2][3]
-
Hand Protection : Disposable nitrile gloves are the standard for incidental contact.[1] It is recommended to use double gloves, especially when handling concentrated solutions.[3][4] Gloves should be changed immediately if they become contaminated, and hands should be washed thoroughly after removal.[1]
-
Body Protection : A lab coat or gown is essential to protect against contamination of personal clothing.[1][2][4] Lab coats should be kept fastened and should not be worn outside of the laboratory area.[2][4]
-
Footwear : Closed-toed and closed-heeled shoes are required in all laboratory settings to protect against spills and falling objects.[2]
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound and its acetoxymethyl (AM) ester, providing a quick reference for experimental planning.
| Property | This compound (after hydrolysis) | This compound, AM | Source(s) |
| Molecular Formula | C₃₆H₃₀Cl₂N₂O₁₃ | C₅₁H₅₀Cl₂N₂O₂₃ | [5] |
| Molecular Weight | Not applicable | 1129.85 g/mol | [6][7][8] |
| Excitation Maximum (Ex) | 506 nm | Not applicable | [6][8] |
| Emission Maximum (Em) | 526 nm | Not applicable | [6][8] |
| Calcium Dissociation Constant (Kd) | ~390-450 nM | Not applicable | [6][9] |
| Solubility | Water-soluble | Soluble in anhydrous DMSO | [6][10] |
| Storage Conditions | Not applicable | -20°C, desiccated, and protected from light | [6][7][11] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and reproducibility. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocol: Preparation of this compound AM Stock and Working Solutions
This protocol provides a general guideline for preparing this compound AM for cell loading experiments. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound, AM (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Pluronic® F-127 (optional, for aiding dispersion)
Procedure:
-
Prepare Stock Solution (1-5 mM):
-
Bring the vial of this compound, AM and anhydrous DMSO to room temperature before opening to prevent moisture condensation.[6]
-
Under a chemical fume hood, dissolve the solid this compound, AM in anhydrous DMSO to a final concentration of 1-5 mM.[7][12] Mix well to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[6][10]
-
-
Prepare Working Solution (1-5 µM):
-
Dilute the this compound, AM stock solution into the desired buffered physiological medium to a final concentration of 1-5 µM.[7]
-
Optional: To aid in the dispersion of the nonpolar this compound, AM in the aqueous loading medium, Pluronic® F-127 can be used.[13] This can be achieved by mixing the this compound, AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium.[7]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. All this compound waste should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound (e.g., leftover working solutions, cell culture media after loading, and initial rinses of contaminated labware) in a designated, leak-proof, and clearly labeled hazardous waste container.[14]
-
The container must be compatible with the chemical constituents and kept sealed when not in use.[14]
-
The label should clearly state "Hazardous Waste" and list the chemical contents, including this compound and any solvents (e.g., DMSO).[14]
-
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, in a designated hazardous waste container lined with a clear plastic bag.[14]
-
Do not use biohazard bags for chemical waste.[14]
-
The container should be kept closed when not in use.[14]
-
Final Disposal:
-
All this compound waste, both liquid and solid, must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[14] Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. trentu.ca [trentu.ca]
- 3. qualia-bio.com [qualia-bio.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biotium.com [biotium.com]
- 7. abpbio.com [abpbio.com]
- 8. FLUO 3/AM [sigmaaldrich.com]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. FLUO 3/AM | Hello Bio [hellobio.com]
- 11. dojindo.com [dojindo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biotium.com [biotium.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
